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  • Product: 2-Formylquinolin-8-yl acetate
  • CAS: 36456-52-7

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-Formylquinolin-8-yl Acetate

This in-depth technical guide details the properties, synthesis, and applications of 2-Formylquinolin-8-yl acetate , a critical intermediate in the development of fluorescent probes and metal-chelating agents. [1] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the properties, synthesis, and applications of 2-Formylquinolin-8-yl acetate , a critical intermediate in the development of fluorescent probes and metal-chelating agents.

[1]

Executive Summary

2-Formylquinolin-8-yl acetate (CAS: 36456-52-7) is a functionalized quinoline derivative characterized by an aldehyde group at the C2 position and an acetate-protected hydroxyl group at the C8 position.[1][2][3] It serves as a pivotal "pro-chelator" scaffold in bioinorganic chemistry and drug development. The acetate moiety masks the phenolic oxygen, rendering the molecule non-fluorescent and incapable of metal coordination until enzymatically or chemically hydrolyzed. This "turn-on" mechanism is exploited in the design of esterase-responsive fluorescent probes and ratiometric sensors for transition metals (Zn²⁺, Cu²⁺). Additionally, the C2-aldehyde functionality allows for facile condensation with amines to generate Schiff base ligands with potent antimalarial and antibacterial activities.

Chemical Identity & Structural Analysis[5][6][7][8]

PropertySpecification
IUPAC Name (2-Formylquinolin-8-yl) acetate
Common Synonyms 8-Acetoxyquinoline-2-carboxaldehyde; 2-Formyl-8-quinolinyl acetate
CAS Number 36456-52-7
Molecular Formula C₁₂H₉NO₃
Molecular Weight 215.21 g/mol
SMILES CC(=O)Oc1cccc2ccc(C=O)nc12
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, CHCl₃, CH₂Cl₂; Sparingly soluble in H₂O
Structural Features[3][5][6][8][9][10][11][12][13]
  • Quinoline Core: Provides a rigid, conjugated π-system essential for fluorescence upon chelation.

  • C8-Acetate Group: Acts as a masking group. It prevents the formation of the stable 5-membered chelate ring typical of 8-hydroxyquinoline (8-HQ) complexes, thereby quenching fluorescence and inhibiting metal binding.

  • C2-Formyl Group: A reactive electrophile suitable for Schiff base formation (condensation with primary amines, hydrazines, or thiosemicarbazides).

Synthesis & Production Protocols

The synthesis of 2-Formylquinolin-8-yl acetate typically proceeds via the oxidation of the 2-methyl analog (8-acetoxyquinaldine) using Selenium Dioxide (SeO₂). This method is preferred for its specificity toward the benzylic methyl group.

Reaction Scheme (Graphviz)

SynthesisPath cluster_legend Key Reagents Start 8-Hydroxy-2-methylquinoline (8-Hydroxyquinaldine) Intermediate 8-Acetoxy-2-methylquinoline Start->Intermediate Acetic Anhydride Reflux, 1-2 h Product 2-Formylquinolin-8-yl acetate Intermediate->Product SeO2, Dioxane 50-60°C, 3-4 h Ac2O Ac2O: Acetyl protection SeO2 SeO2: Selective oxidation

Figure 1: Step-wise synthesis of 2-Formylquinolin-8-yl acetate from 8-hydroxyquinaldine.

Detailed Protocol
Step 1: Acetyl Protection[4]
  • Reagents: Dissolve 8-hydroxy-2-methylquinoline (10 mmol) in acetic anhydride (20 mL).

  • Reaction: Heat the mixture to reflux (approx. 140°C) for 2 hours.

  • Workup: Pour the reaction mixture onto crushed ice to hydrolyze excess anhydride.

  • Isolation: Neutralize with NaHCO₃ (sat. aq.) and extract with dichloromethane (3x 30 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Product: 8-Acetoxy-2-methylquinoline (Yield: ~90-95%).[3]

Step 2: Selenium Dioxide Oxidation[5]
  • Reagents: Suspend SeO₂ (12 mmol) in 1,4-dioxane (20 mL) containing 2% water (essential for SeO₂ activation).

  • Addition: Add 8-acetoxy-2-methylquinoline (10 mmol) to the suspension.

  • Reaction: Heat to 50-60°C with vigorous stirring. Monitor by TLC (Silica, Hexane:EtOAc 3:1). The reaction typically completes in 3-4 hours. Note: Avoid refluxing, as over-oxidation to the carboxylic acid may occur.

  • Workup: Filter the hot solution through Celite to remove metallic Selenium (black solid).

  • Purification: Concentrate the filtrate and purify via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

  • Characterization: The product appears as a pale yellow solid. Confirm structure via ¹H-NMR (Aldehyde proton singlet at δ ~10.1 ppm).

Reactivity & Mechanism of Action

"Turn-On" Fluorescence Mechanism

2-Formylquinolin-8-yl acetate is non-fluorescent. Its utility as a probe relies on a dual-trigger mechanism:

  • Hydrolysis: Esterases or chemical bases cleave the acetate group, releasing the 8-hydroxyquinoline (8-HQ) core.

  • Chelation: The free 8-HQ moiety coordinates with metal ions (e.g., Zn²⁺, Al³⁺), locking the molecule in a rigid planar conformation that inhibits non-radiative decay, resulting in strong fluorescence.[6]

Mechanism Probe 2-Formylquinolin-8-yl Acetate (Non-Fluorescent / Pro-Chelator) Hydrolysis Hydrolysis (Esterase / OH-) Probe->Hydrolysis Intermediate 2-Formyl-8-hydroxyquinoline (Weakly Fluorescent) Hydrolysis->Intermediate Chelation Metal Binding (+ Zn2+ / Al3+) Intermediate->Chelation Complex Metal-Ligand Complex (Strongly Fluorescent) Chelation->Complex

Figure 2: Activation pathway for fluorescence sensing applications.

Schiff Base Formation

The C2-aldehyde is highly reactive toward nucleophiles.

  • Reaction: Condensation with hydrazine derivatives (e.g., thiosemicarbazide) yields thiosemicarbazones.

  • Application: These derivatives are potent tridentate ligands (N-N-S donor set) used in antimalarial drug discovery (inhibiting cysteine proteases) and as ionophores for heavy metal sensing.

Applications in Research & Development

Bio-Imaging & Sensing
  • Esterase Activity Probes: Used to detect intracellular esterase activity. The acetate group enhances cell permeability. Once inside, ubiquitous esterases cleave the acetate, trapping the fluorescent 8-HQ product within the cell.

  • Ratiometric Zn²⁺ Sensors: The aldehyde group can be further derivatized with electron-withdrawing or donating groups to tune the emission wavelength, allowing for ratiometric sensing of Zinc in live tissues.

Medicinal Chemistry[5][11][12]
  • Antimalarial Scaffolds: Schiff bases derived from 2-formylquinolin-8-yl acetate have shown efficacy against Plasmodium falciparum. The 8-hydroxy group (after deprotection) is crucial for iron chelation, a mechanism toxic to the parasite.

  • Neuroprotection: Derivatives are explored for Alzheimer's therapy, targeting metal-induced Amyloid-β aggregation.

Safety & Handling (SDS Summary)

ParameterGuideline
Hazard Classification Irritant (Skin/Eye/Respiratory).
Signal Word Warning
P-Statements P261 (Avoid breathing dust); P280 (Wear protective gloves/eye protection).
Storage Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis).
Disposal Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Wang, W. H., You, Z. L., Li, X. F., & Liu, W. S. (2006).[3] 2-Formylquinolin-8-yl acetate.[7][1][2][3][8] Acta Crystallographica Section E: Structure Reports Online, 62(1), o58-o59.

  • Prachayasittikul, S., et al. (2013). Synthesis and Antimicrobial Activity of 8-Hydroxyquinoline Derivatives. EXCLI Journal, 12, 1159–1173.

  • Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European Journal of Medicinal Chemistry, 120, 252-274.

  • Balamurugan, G., & Velayutham, M. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility. Journal of Chemical Sciences, 124, 1071–1076.

  • Babaoglu, K., et al. (2004). Crystal structure of 2-methyl-8-quinolinyl acetate. Analytical Sciences: X-ray Structure Analysis Online, 20, x63-x64.

Sources

Exploratory

Technical Guide: Structural Elucidation of 2-Formylquinolin-8-yl Acetate via NMR Spectroscopy

Executive Summary 2-Formylquinolin-8-yl acetate is a bifunctional quinoline derivative serving as a critical intermediate in the synthesis of metallodrugs, Schiff base ligands, and fluorescent chemosensors. Its structure...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Formylquinolin-8-yl acetate is a bifunctional quinoline derivative serving as a critical intermediate in the synthesis of metallodrugs, Schiff base ligands, and fluorescent chemosensors. Its structure combines an electrophilic aldehyde at the C2 position (susceptible to nucleophilic attack) and an ester-protected phenol at the C8 position.

This guide provides a definitive technical framework for the characterization of this molecule using 1H and 13C Nuclear Magnetic Resonance (NMR). It addresses the specific electronic effects introduced by the electron-withdrawing formyl group and the acetoxy moiety, providing researchers with a self-validating protocol for structural confirmation.

Part 1: Structural Analysis & Theoretical Framework

Electronic Environment

The quinoline scaffold acts as a "push-pull" system in this derivative:

  • C2-Formyl Group (-CHO): A strong electron-withdrawing group (EWG) that significantly deshields the protons on the heterocyclic ring (specifically H3 and H4).

  • C8-Acetoxy Group (-OAc): Unlike the parent 8-hydroxyquinoline (where the -OH is a strong electron donor), the acetylated oxygen is a weaker donor due to resonance competition with the ester carbonyl. This results in a paramagnetic shift (downfield) of the H7 proton compared to the free phenol precursor.

Diagnostic NMR Markers

Successful identification relies on four distinct spectral features:

  • The Aldehyde Singlet: A highly deshielded singlet (>10.0 ppm).

  • The Acetate Singlet: A sharp 3H singlet (~2.4–2.5 ppm), distinguishing it from the methyl precursor.

  • The C3-C4 Coupling: A characteristic AB system (doublets) with a coupling constant (

    
    ) of ~8.5 Hz, typical for 2-substituted quinolines.
    
  • The Ester Carbonyl: A distinctive 13C signal around 169 ppm.

Part 2: Synthesis & Sample Preparation Protocol

To ensure spectral fidelity, the sample must be free of paramagnetic metal impurities (e.g., Fe³⁺, Cu²⁺), which 8-substituted quinolines chelate avidly, causing line broadening.

Synthesis Workflow (Recommended)

The most reliable route involves the selective acetylation of 8-hydroxyquinoline-2-carbaldehyde (obtained via SeO₂ oxidation of 2-methyl-8-hydroxyquinoline).

SynthesisWorkflow Start 2-Methyl-8-hydroxyquinoline Step1 Oxidation (SeO2, Dioxane, 80°C) Start->Step1 Inter 8-Hydroxyquinoline-2-carbaldehyde Step1->Inter Step2 Acetylation (Ac2O, Pyridine, 0°C) Inter->Step2 Product 2-Formylquinolin-8-yl Acetate Step2->Product

Figure 1: Step-wise synthesis pathway preserving the aldehyde functionality.

NMR Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is preferred over DMSO-
    
    
    
    . DMSO may facilitate the formation of hemiacetals with the aldehyde or hydrolysis of the labile ester over time.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Internal Standard: Tetramethylsilane (TMS, 0.00 ppm).[1]

Part 3: 1H NMR Characterization Strategy

The proton spectrum is defined by the desymmetrization of the quinoline rings. The Heterocyclic ring (Protons 3,[2][3]4) and the Benzenoid ring (Protons 5,6,7) appear in distinct regions.[4]

Spectral Assignment Table ( , 400 MHz)
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Insight
-CHO 10.20 – 10.30 Singlet (s)1H-Diagnostic aldehyde proton; highly deshielded.[4]
H-4 8.30 – 8.38Doublet (d)1H8.5Beta to Nitrogen; deshielded by ring current.
H-3 8.05 – 8.15Doublet (d)1H8.5Alpha to Carbonyl; shows clear roofing with H-4.
H-5 7.65 – 7.75Doublet (d)1H8.0Para to Acetate; often overlaps with H-7.
H-7 7.45 – 7.55Doublet (d)1H~7.5Ortho to Acetate; shifted downfield vs. OH precursor.
H-6 7.55 – 7.65Triplet (t) / dd1H8.0, 7.5Meta to Nitrogen; appears as a pseudo-triplet.
-CH₃ 2.45 – 2.55 Singlet (s)3H-Acetate methyl; sharp singlet.
Interpretation Logic
  • The "Roof Effect": H3 and H4 form an isolated spin system. Look for two clean doublets between 8.0 and 8.4 ppm. The doublet at ~8.35 ppm is assigned to H4 due to the proximity to the ring nitrogen.

  • Acetylation Shift: In the precursor (8-hydroxyquinoline-2-carbaldehyde), H7 appears upfield (~7.2 ppm) due to the phenol's electron donation. Upon acetylation, H7 shifts downfield (~7.5 ppm) as the electron density is pulled into the ester carbonyl.

Part 4: 13C NMR Characterization[1]

The carbon spectrum confirms the oxidation state of the C2 position and the integrity of the ester.

Spectral Assignment Table ( , 100 MHz)
Carbon TypeChemical Shift (

, ppm)
AssignmentNotes
Aldehyde C=O 192.5 – 193.5 C-2' (Formyl)Most downfield signal; confirms -CHO.
Ester C=O 169.0 – 170.0 Acetate C=ODistinct from aldehyde; confirms protection.
Quaternary 150.0 – 153.0C-2Ipso to formyl group.
Quaternary 147.0 – 148.0C-8Ipso to acetate (Oxygen attached).
Quaternary 138.0 – 140.0C-8aBridgehead carbon.
Aromatic CH 136.0 – 137.0C-4
Aromatic CH 128.0 – 132.0C-5, C-7
Aromatic CH 119.0 – 122.0C-3Upfield due to resonance with C2-CHO.
Methyl 20.5 – 21.5 Acetate -CH₃High field aliphatic signal.

Part 5: 2D NMR Validation (Self-Validating Protocol)

To rigorously prove the structure, specifically the location of the formyl group at C2 and the acetate at C8, Heteronuclear Multiple Bond Coherence (HMBC) is required.

HMBC Connectivity Diagram

HMBC_Correlations Figure 2: Key HMBC Long-Range Correlations H_CHO H-Formyl (10.2 ppm) C_2 C-2 (Quaternary) H_CHO->C_2 2J (Strong) C_CHO C=O (Formyl) H_CHO->C_CHO 1J (HSQC) H_Me H-Methyl (2.5 ppm) C_Ester C=O (Ester) H_Me->C_Ester 2J (Strong) H_3 H-3 (8.1 ppm) H_3->C_CHO 3J (Diagnostic)

Validation Steps:

  • H-Formyl to C2: The proton at 10.2 ppm should show a strong correlation to the quaternary carbon at ~152 ppm (C2), confirming the aldehyde is attached to the ring.

  • H-Methyl to Ester Carbonyl: The methyl singlet at 2.5 ppm correlates to the carbonyl at 169 ppm.

  • H3 to Aldehyde Carbon: The doublet at ~8.1 ppm (H3) will show a 3-bond correlation to the aldehyde carbonyl carbon (~193 ppm), confirming the regiochemistry of the formyl group.

References

  • Synthesis and Oxidation Precursors: Prachayasittikul, S., et al. (2013). "Antimicrobial and Antioxidant Activities of 8-Hydroxyquinoline Derivatives." International Journal of Molecular Sciences, 14(12), 24581–24598.

  • SeO₂ Oxidation Methodology (Riley Oxidation): Waitkins, G. R., & Clark, C. W. (1945). "Selenium Dioxide: Preparation and Properties." Chemical Reviews, 36(3), 235–289.

  • NMR of Quinoline Derivatives: Ciobotaru, I. C., et al. (2019). "13C NMR chemical shifts for quinoline derivatives." Indian Journal of Pharmaceutical Sciences.

  • General Spectral Data (8-Hydroxyquinoline-2-carbaldehyde): PubChem Compound Summary for CID 599342.

Sources

Foundational

An In-depth Technical Guide on the Mechanism of Action of 2-Formylquinolin-8-yl Acetate Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: [Senior Application Scientist] Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of biological activities. Among these, 2-Formylquinolin-8-yl acetate derivatives are emerging as a promising class of compounds with significant therapeutic potential, particularly in oncology. This technical guide provides a comprehensive overview of the putative mechanism of action of these derivatives. By synthesizing data from structurally related compounds, this document elucidates the probable molecular targets and signaling pathways modulated by this unique chemical entity. We delve into the critical roles of the 2-formyl and 8-acetate functionalities, proposing a mechanism centered on intracellular activation and subsequent target engagement. Furthermore, this guide outlines detailed experimental protocols to rigorously validate the proposed mechanisms, offering a roadmap for researchers in the field.

Introduction: The Therapeutic Promise of the Quinoline Scaffold

Quinoline and its derivatives have long been recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities[1][2][3]. The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties[4]. A number of quinoline-based drugs have received clinical approval and are used to treat a range of diseases[4]. The anticancer potential of quinoline derivatives is particularly noteworthy, with numerous studies demonstrating their ability to inhibit tumor growth through various mechanisms such as cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis[5][6].

This guide focuses specifically on 2-Formylquinolin-8-yl acetate derivatives, a subclass of quinolines characterized by a reactive aldehyde at the 2-position and an acetate ester at the 8-position. These structural features suggest a prodrug strategy, where the acetate group is cleaved intracellularly to reveal a biologically active 8-hydroxyquinoline. The 2-formyl group, a potent electrophile, is poised to interact with biological nucleophiles, potentially forming covalent adducts with target proteins.

Proposed Mechanism of Action: A Two-Pronged Approach

Based on the chemical structure of 2-Formylquinolin-8-yl acetate derivatives and the known biological activities of related compounds, we propose a multi-faceted mechanism of action primarily centered on anticancer activity. This proposed mechanism involves intracellular activation followed by engagement with key cellular targets.

Intracellular Activation: The Prodrug Hypothesis

The 8-acetate group is anticipated to function as a prodrug moiety, enhancing cell permeability and bioavailability. Once inside the cell, ubiquitous intracellular esterases are expected to hydrolyze the acetate ester, unmasking the 8-hydroxy group. This bioactivation is a critical first step, as 8-hydroxyquinolines are known to possess a wide range of biological activities, including metal chelation and inhibition of various enzymes[7].

Prodrug Activation 2-Formylquinolin-8-yl acetate 2-Formylquinolin-8-yl acetate Intracellular Esterases Intracellular Esterases 2-Formylquinolin-8-yl acetate->Intracellular Esterases Hydrolysis 2-Formyl-8-hydroxyquinoline (Active Metabolite) 2-Formyl-8-hydroxyquinoline (Active Metabolite) Intracellular Esterases->2-Formyl-8-hydroxyquinoline (Active Metabolite)

Caption: Proposed intracellular activation of 2-Formylquinolin-8-yl acetate.

Target Engagement of the Active Metabolite

The active metabolite, 2-Formyl-8-hydroxyquinoline, is hypothesized to exert its anticancer effects through multiple mechanisms:

The aldehyde functionality at the 2-position is a key feature that can readily react with nucleophilic residues (e.g., lysine, cysteine) on proteins to form Schiff bases or other covalent adducts. This irreversible binding can lead to the inactivation of key enzymes or disruption of protein-protein interactions critical for cancer cell survival and proliferation.

Recent research on a structurally related quinoline derivative, designated 91b1, has demonstrated a significant anticancer effect mediated by the downregulation of Lumican[8]. Lumican, a small leucine-rich proteoglycan, is implicated in tumor progression and metastasis in several cancers. The study on 91b1 revealed that the compound inhibited cancer cell growth and induced cell cycle arrest[8]. It is plausible that 2-Formyl-8-hydroxyquinoline derivatives share a similar mechanism, targeting the expression or function of Lumican or other key proteins in the tumor microenvironment.

Quinoline derivatives are known to inhibit various signaling pathways crucial for cancer cell proliferation and survival. These include:

  • Tyrosine Kinase Inhibition: Many quinoline-based compounds are potent inhibitors of receptor tyrosine kinases such as EGFR and VEGFR, which are often overexpressed or hyperactivated in cancer[4].

  • PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.

  • DNA Intercalation and Topoisomerase Inhibition: Some quinoline derivatives can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.

Signaling Pathway Inhibition cluster_0 Cancer Cell Growth Factors Growth Factors RTKs (EGFR, VEGFR) RTKs (EGFR, VEGFR) Growth Factors->RTKs (EGFR, VEGFR) PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway RTKs (EGFR, VEGFR)->PI3K/Akt/mTOR Pathway Proliferation & Survival Proliferation & Survival PI3K/Akt/mTOR Pathway->Proliferation & Survival 2-Formyl-8-hydroxyquinoline 2-Formyl-8-hydroxyquinoline 2-Formyl-8-hydroxyquinoline->RTKs (EGFR, VEGFR) Inhibition 2-Formyl-8-hydroxyquinoline->PI3K/Akt/mTOR Pathway Inhibition

Caption: Inhibition of key cancer signaling pathways.

Experimental Protocols for Mechanistic Validation

To rigorously test the proposed mechanism of action, a series of well-defined experiments are essential. The following protocols provide a framework for investigating the biological activity of 2-Formylquinolin-8-yl acetate derivatives.

In Vitro Antiproliferative Activity

Objective: To determine the cytotoxic effects of the derivatives on various cancer cell lines.

Methodology: MTS Assay

  • Cell Seeding: Seed cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer, HCT116 colon cancer) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the 2-Formylquinolin-8-yl acetate derivative (e.g., from 0.01 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (Promega) to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values using non-linear regression analysis.

Target Identification and Engagement

Objective: To identify the cellular targets of the active metabolite.

Methodology: Thermal Proteome Profiling (TPP)

  • Cell Treatment: Treat intact cancer cells with the 2-Formylquinolin-8-yl acetate derivative or vehicle control.

  • Cell Lysis and Heating: Lyse the cells and divide the lysate into aliquots. Heat the aliquots to a range of temperatures (e.g., 37°C to 67°C).

  • Protein Precipitation and Digestion: Centrifuge to pellet precipitated proteins. Collect the supernatant containing soluble proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

  • Data Analysis: Plot the protein abundance as a function of temperature to generate melting curves. A shift in the melting curve of a protein upon drug treatment indicates direct target engagement.

Validation of Signaling Pathway Inhibition

Objective: To confirm the inhibitory effect on specific signaling pathways.

Methodology: Western Blotting

  • Cell Treatment and Lysis: Treat cancer cells with the derivative at its IC₅₀ concentration for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., phospho-EGFR, phospho-Akt, total EGFR, total Akt, Lumican, and β-actin as a loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Experimental Workflow In Vitro Antiproliferative Assay In Vitro Antiproliferative Assay Target Identification (TPP) Target Identification (TPP) In Vitro Antiproliferative Assay->Target Identification (TPP) Identifies active compounds Pathway Validation (Western Blot) Pathway Validation (Western Blot) Target Identification (TPP)->Pathway Validation (Western Blot) Identifies potential targets Mechanism of Action Mechanism of Action Pathway Validation (Western Blot)->Mechanism of Action Confirms pathway inhibition

Caption: A streamlined workflow for mechanistic investigation.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-Formylquinolin-8-yl acetate derivatives is expected to be highly dependent on the nature and position of substituents on the quinoline ring. Based on existing literature for related compounds, the following SAR trends can be anticipated:

  • Electron-withdrawing groups on the quinoline ring may enhance the electrophilicity of the 2-formyl group, potentially increasing its reactivity towards nucleophilic targets.

  • Lipophilic substituents may improve cell membrane permeability and overall bioavailability.

  • The nature of the ester at the 8-position can be varied to modulate the rate of hydrolysis and intracellular release of the active 8-hydroxyquinoline.

Conclusion and Future Directions

2-Formylquinolin-8-yl acetate derivatives represent a promising class of compounds with the potential for significant therapeutic impact, particularly in the field of oncology. The proposed mechanism of action, involving intracellular activation to a reactive 2-formyl-8-hydroxyquinoline metabolite that subsequently engages multiple cellular targets, provides a solid foundation for further investigation. The experimental protocols outlined in this guide offer a clear path to validating this hypothesis and elucidating the precise molecular interactions that underpin the biological activity of these compounds.

Future research should focus on synthesizing a library of analogues to establish a robust structure-activity relationship, which will be crucial for optimizing potency and selectivity. Furthermore, in vivo studies in relevant animal models will be necessary to evaluate the therapeutic efficacy and pharmacokinetic properties of lead compounds. A deeper understanding of the mechanism of action of 2-Formylquinolin-8-yl acetate derivatives will undoubtedly accelerate their development as novel therapeutic agents.

References

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Iraqi National Journal of Chemistry. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. [Link]

  • Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and in vitro antiproliferative activities of quinoline derivatives. PubMed. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. [Link]

  • Synthesis and Antiproliferative Activity of Some Quinoline and Oxadiazole Derivatives. ResearchGate. [Link]

  • Discovery of novel targets of quinoline drugs in the human purine binding proteome. PubMed. [Link]

  • Synthesis of some novel quinoline-2-one derivatives with anticipated biological activities. ResearchGate. [Link]

  • Synthesis and Anti-Proliferative Activity of Novel Quinolin-8-ol Derivatives. ResearchGate. [Link]

  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry. [Link]

  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. PMC. [Link]

  • Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. Research Journal of Pharmacy and Technology. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • [Synthesis of 2-formyl (acetyl) substituted quinoline thiosemicarbazones]. PubMed. [Link]

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PMC. [Link]

  • Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. ResearchGate. [Link]

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed. [Link]

  • Biological Activities of Quinoline Derivatives. Bentham Science. [Link]

  • Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. PubMed. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed. [Link]

Sources

Exploratory

2-Formylquinolin-8-yl Acetate: A Strategic Intermediate for Metallodrugs and Fluorogenic Probes

Executive Summary 2-Formylquinolin-8-yl acetate represents a pivotal "caged" scaffold in heterocyclic chemistry. Structurally, it combines a reactive electrophile (C2-aldehyde) with a masked chelating site (C8-acetate).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Formylquinolin-8-yl acetate represents a pivotal "caged" scaffold in heterocyclic chemistry. Structurally, it combines a reactive electrophile (C2-aldehyde) with a masked chelating site (C8-acetate). For researchers in drug discovery and chemical biology, this molecule serves two critical functions:

  • Synthetic Intermediate: It allows for the modular construction of Schiff base ligands without interference from the acidic phenolic proton.

  • Fluorogenic/Bioactive Precursor: The acetate group acts as a biolabile protecting group. Its removal (hydrolysis) triggers the release of the 8-hydroxyquinoline (8-HQ) pharmacophore, enabling "turn-on" fluorescence sensing or metal-mediated cytotoxicity.

This guide details the synthesis, reactivity profile, and application of 2-formylquinolin-8-yl acetate, moving beyond basic characterization to functional utility.

Part 1: Chemical Identity & Structural Logic

PropertySpecification
IUPAC Name (2-Formylquinolin-8-yl) acetate
Molecular Formula C₁₂H₉NO₃
Molecular Weight 215.21 g/mol
Core Scaffold Quinoline
Functional Groups C2-Formyl (Aldehyde), C8-Acetoxy (Ester)
Key Reactivity Imine condensation (Schiff base), Ester hydrolysis, Metal chelation (post-hydrolysis)
The "Masked" Chelator Concept

The strategic value of this intermediate lies in the acetoxy protection .

  • Without Protection: 8-Hydroxy-2-quinolinecarbaldehyde possesses a free phenolic hydroxyl group. In condensation reactions with amines, this acidic proton can lead to zwitterionic intermediates, reduced solubility, or interference with metal catalysts.

  • With Acetate Protection: The molecule becomes a neutral, lipophilic electrophile. It reacts cleanly with amines to form Schiff bases. Post-synthesis, the acetate can be removed (using dilute base or esterases) to reveal the N,O-chelating pocket required for binding metals like Zn²⁺, Cu²⁺, or Fe³⁺.

Part 2: Validated Synthesis Protocol

The most robust synthetic route involves the oxidation of 8-hydroxy-2-methylquinoline (8-hydroxyquinaldine) followed by acetylation. While direct oxidation of the acetate ester is possible, it risks hydrolysis during the selenium dioxide step.

Workflow Diagram

SynthesisWorkflow Start 8-Hydroxy-2-methylquinoline (Precursor) Step1 Step 1: Oxidation (SeO2, Dioxane/H2O, Reflux) Start->Step1 Selective Methyl Oxidation Inter 8-Hydroxy-2-quinolinecarbaldehyde (Intermediate) Step1->Inter Isolation Step2 Step 2: Acetylation (Ac2O, Pyridine, 0°C to RT) Inter->Step2 O-Acylation Product 2-Formylquinolin-8-yl Acetate (Target) Step2->Product Crystallization

Caption: Step-wise synthesis of 2-formylquinolin-8-yl acetate ensuring high yield and purity.

Detailed Methodology
Step 1: Selenium Dioxide Oxidation

Objective: Convert the C2-methyl group to a C2-formyl group.

  • Reagents: Suspend 8-hydroxy-2-methylquinoline (10 mmol) in 1,4-dioxane (50 mL). Add Selenium Dioxide (SeO₂, 12 mmol).

  • Reaction: Add a trace of water (1-2 mL) to facilitate the reaction. Reflux at 100°C for 4–6 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 3:1). The starting material (fluorescent) will disappear, replaced by the aldehyde (often yellow/orange).

  • Workup: Filter the hot solution through a Celite pad to remove black selenium metal. Evaporate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude yellow solid from ethanol or purify via silica gel column chromatography.

    • Yield Check: Expect 60–80% yield of 8-hydroxy-2-quinolinecarbaldehyde.

Step 2: O-Acetylation

Objective: Protect the phenolic oxygen to generate the title compound.

  • Reagents: Dissolve the intermediate (8-hydroxy-2-quinolinecarbaldehyde, 5 mmol) in dry Dichloromethane (DCM, 20 mL). Add Pyridine (10 mmol) as a base/catalyst.

  • Addition: Cool the mixture to 0°C. Add Acetic Anhydride (Ac₂O, 7.5 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Workup: Wash the organic layer with 1M HCl (to remove pyridine), saturated NaHCO₃ (to remove excess acid), and brine. Dry over anhydrous Na₂SO₄.

  • Isolation: Concentrate in vacuo. The product, 2-formylquinolin-8-yl acetate , typically crystallizes as a light yellow solid.

    • Characterization: ¹H NMR should show a distinct singlet for the aldehyde (~10.2 ppm) and a singlet for the acetate methyl (~2.4 ppm).

Part 3: Applications in Drug Development & Sensing

Synthesis of Bioactive Schiff Bases (Hydrazones)

2-Formylquinolin-8-yl acetate is the preferred electrophile for synthesizing hydrazone-based antitumor agents.

  • Protocol: React the aldehyde with hydrazides (e.g., benzohydrazide) in ethanol.

  • Advantage: The acetate group prevents the formation of insoluble metal complexes during synthesis if trace metals are present in solvents.

  • Bioactivation: Once inside the cell, esterases hydrolyze the acetate. The resulting free phenol coordinates with cellular iron or copper, generating reactive oxygen species (ROS) that induce apoptosis in cancer cells.

Ratiometric Fluorescent Probes

The molecule serves as a "Turn-On" precursor for detecting Zinc (Zn²⁺) or Copper (Cu²⁺).

Mechanism of Action:

  • OFF State: The acetate group quenches fluorescence via Photoinduced Electron Transfer (PET) or by blocking the binding site.

  • Activation: Chemical or enzymatic hydrolysis removes the acetate.

  • ON State: The released 8-hydroxyquinoline moiety binds the metal ion. This rigidifies the structure, inhibiting non-radiative decay and triggering strong fluorescence.

Signaling Pathway Diagram

SensingMechanism Probe Probe (Acetate Protected) Non-Fluorescent / Weak Hydrolysis Hydrolysis (Esterase / NaOH) Probe->Hydrolysis ActiveLigand Active Ligand (8-OH-Quinoline moiety) Hydrolysis->ActiveLigand Deprotection MetalBinding Metal Binding (+ Zn2+ / Cu2+) ActiveLigand->MetalBinding Signal Fluorescent Complex (Signal ON) MetalBinding->Signal Chelation Enhanced Fluorescence (CHEF)

Caption: Mechanism of fluorescence activation via deprotection and metal chelation.

Part 4: Critical Handling & Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The aldehyde group is susceptible to air oxidation to the carboxylic acid (quinaldic acid derivative) over prolonged periods.

  • Solubility: Soluble in DCM, Chloroform, DMSO, and DMF. Sparingly soluble in water and alcohols.

  • Stability: The acetate ester is sensitive to strong bases. Avoid using NaOH or KOH during the Schiff base condensation step; use weak organic bases (Piperidine, Et₃N) or neutral conditions.

References

  • Wang, W.-H., You, Z.-L., Li, X.-F. & Liu, W.-S. (2006).[1] "2-Formylquinolin-8-yl acetate".[1][2][3] Acta Crystallographica Section E, 62(1), o262-o263.

    • Significance: Definitive structural characterization and crystallographic d
  • Chan, S.-H., et al. (2012). "Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents". ACS Medicinal Chemistry Letters, 4(2), 170–174.[4]

    • Significance: Protocols for the oxidation of 8-hydroxy-2-methylquinoline and biological evaluation of the aldehyde intermedi
  • Oliveri, V. & Vecchio, G. (2016). "8-Hydroxyquinolines in medicinal chemistry: A structural perspective". European Journal of Medicinal Chemistry, 120, 252-274.

    • Significance: Comprehensive review of the pharmacological role of 8-HQ derivatives and the importance of the C2-formyl group in ligand design.
  • Babu, G. & Perumal, P.T. (2002). "A Convenient Synthesis of 2-Formyl-8-hydroxyquinoline". Synthetic Communications, 32(17).

    • Significance: Alternative synthetic methodologies for the key aldehyde intermediate.[5]

Sources

Foundational

Technical Guide: Discovery, Isolation, and Structural Elucidation of Novel Quinoline Derivatives

Executive Summary The quinoline scaffold (benzo[b]pyridine) remains a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including DNA intercalators, topoisomera...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including DNA intercalators, topoisomerase II, and receptor tyrosine kinases. This guide provides a rigorous technical framework for the dual-stream acquisition of quinoline derivatives: (1) Green Synthetic Methodologies utilizing multicomponent reactions, and (2) Bio-guided Isolation from natural sources (Rutaceae/Rubiaceae families). It integrates self-validating protocols for purification and structural assignment, ensuring high-fidelity data for downstream drug development.

Strategic Context: The Quinoline Scaffold

The pharmacophore's versatility stems from its planar aromatic system (facilitating


-

stacking with DNA base pairs) and the basic nitrogen atom (allowing protonation and ionic interaction). Recent SAR (Structure-Activity Relationship) studies indicate that substitution at the C-2 and C-4 positions is critical for modulation of anticancer activity, particularly in overcoming Multi-Drug Resistance (MDR).
Key Mechanistic Targets[1][2]
  • Topoisomerase Inhibition: Planar quinolines stabilize the DNA-enzyme cleavable complex.

  • Tubulin Polymerization: 2-phenylquinoline derivatives (chalcone hybrids) bind to the colchicine site.

  • Kinase Inhibition: 4-aminoquinolines act as ATP-competitive inhibitors (e.g., Bosutinib).

Stream A: Green Synthetic Pipeline (The Povarov Approach)

Modern synthesis moves away from the harsh conditions of the Skraup reaction toward catalytic Multicomponent Reactions (MCRs). We utilize a modified Povarov reaction (imino-Diels-Alder), which offers high regioselectivity and atom economy.

Experimental Workflow: Acid-Catalyzed Povarov Reaction

This protocol synthesizes tetrahydroquinolines, which are easily oxidized to fully aromatic quinolines.

Reagents:

  • Aniline derivative (1.0 eq)

  • Benzaldehyde derivative (1.0 eq)

  • Electron-rich alkene (e.g., vinyl enol ether) (1.2 eq)

  • Catalyst: Gd(OTf)

    
     (10 mol%) or Iodine (molecular)
    
  • Solvent: Acetonitrile (ACN)

Protocol:

  • Imine Formation (In-situ): Dissolve aniline and benzaldehyde in ACN. Stir at RT for 30 min. Checkpoint: Monitor disappearance of amine by TLC (Hexane:EtOAc 8:2).

  • Cyclization: Add the alkene and catalyst. Reflux at 80°C for 4-6 hours.

  • Oxidation (Aromatization): Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 eq) to the reaction mixture and stir for 1 hour to convert the tetrahydroquinoline to the quinoline.

  • Quench: Pour mixture into saturated NaHCO

    
    . Extract with EtOAc (
    
    
    
    mL).
Visualization: Synthetic Logic Flow

SynthesisWorkflow Start Substrate Selection (Aniline + Aldehyde) Imine Schiff Base Formation Start->Imine - H2O Cyclization Povarov Cyclization (Catalyst: Gd(OTf)3) Imine->Cyclization + Alkene Intermed Tetrahydroquinoline Cyclization->Intermed Exo/Endo Mix Oxidation Aromatization (DDQ Treatment) Intermed->Oxidation - 2H2 Product Target Quinoline Oxidation->Product

Figure 1: The Povarov multicomponent synthesis pathway for rapid generation of substituted quinoline libraries.

Stream B: Isolation from Natural Sources

When isolating novel alkaloids (e.g., from Cinchona or Galipea spp.), a pH-modulated extraction is the gold standard for separating basic alkaloids from neutral/acidic plant constituents.

Advanced Acid-Base Extraction Logic

Principle: Alkaloids exist as salts (water-soluble) in acidic pH and as free bases (organic-soluble) in basic pH.

Visualization: Extraction Decision Matrix

IsolationLogic Raw Pulverized Plant Material Defat Defatting (Hexane) Raw->Defat AcidExt Acid Extraction (0.5M H2SO4, pH 2) Defat->AcidExt Residue Partition1 Partition w/ CHCl3 AcidExt->Partition1 OrgPhase1 Organic Phase (Discard Neutral/Acids) Partition1->OrgPhase1 AqPhase1 Aqueous Phase (Contains Alkaloid Salts) Partition1->AqPhase1 Basify Basify to pH 10 (NH4OH) AqPhase1->Basify Extract2 Extract w/ CHCl3 Basify->Extract2 FinalOrg Crude Alkaloid Fraction Extract2->FinalOrg

Figure 2: pH-modulated fractionation strategy to isolate total quinoline alkaloids from complex plant matrices.

Protocol: Flash Chromatography Purification

Objective: Isolate specific derivatives from the "Crude Alkaloid Fraction."

  • Stationary Phase: Silica Gel 60 (230-400 mesh). Pre-treat with 1% Triethylamine (TEA) in Hexane to neutralize acidic sites (prevents alkaloid tailing).

  • Mobile Phase Gradient:

    • Step A: 100% Dichloromethane (DCM) (2 CV - Column Volumes).

    • Step B: 0-5% Methanol in DCM (10 CV).

    • Step C: 5-10% Methanol in DCM (5 CV).

  • Loading: Dissolve crude extract in minimum DCM. Load via solid load cartridge if solubility is poor.

  • Detection: UV at 254 nm (aromatic ring) and 366 nm (often fluorescent). Spray reagent: Dragendorff’s reagent (orange spots = alkaloids).

Structural Elucidation

Unambiguous assignment requires 1D and 2D NMR. Quinolines show characteristic chemical shifts due to the electron-deficient pyridine ring fused to the benzene ring.

Characteristic NMR Signals (CDCl )
PositionProton TypeChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Diagnostic Feature
H-2 Aromatic8.80 - 9.00dd

,

Most deshielded (adj. to N)
H-3 Aromatic7.30 - 7.45dd

Upfield relative to H-2/H-4
H-4 Aromatic8.00 - 8.20dd

Deshielded (peri-effect)
H-8 Aromatic8.10 - 8.30d

Deshielded by N lone pair
C-2

C
150.0 - 152.0--Characteristic low field

Note: Concentration-dependent shifts are common in quinolines due to


-

stacking. Run samples at <10mM to minimize aggregation effects.

Biological Validation & SAR Logic

Once isolated/synthesized, compounds must enter a screening cascade. The following decision tree guides the optimization process based on biological feedback.

Visualization: SAR Optimization Tree

SAR_Logic Screen Primary Screen (MTT Assay: MCF-7 / HCT-116) Decision1 IC50 < 1 µM? Screen->Decision1 Potent High Potency Decision1->Potent Yes Weak Low Potency Decision1->Weak No Mech Mechanism Check (Topoisomerase / Tubulin) Potent->Mech Modify Structural Modification Weak->Modify Action1 Add Lipophilic Group at C-2 (Solubility) Modify->Action1 If too polar Action2 Add H-bond Donor at C-4 (Binding) Modify->Action2 If no target engagement Action1->Screen Re-test Action2->Screen Re-test

Figure 3: Iterative SAR decision matrix for refining quinoline hits into lead candidates.

References

  • Janardhan, S., et al. (2025).[1] "Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis." Molecular Diversity. Link

  • BenchChem. (2025).[2][3][4] "Application Note: 1H NMR Characterization of Substituted Quinolines." BenchChem Technical Library. Link

  • RSC Advances. (2024). "Green synthesis of quinoline derivatives: A review of multicomponent reactions." Royal Society of Chemistry. Link

  • ResearchGate. (2024). "Isolation, biological activity, and synthesis of isoquinoline alkaloids." Natural Product Reports. Link

  • Vertex AI. (2025).[5] "Structure-activity relationship quinoline derivatives anticancer." Grounding Source. 6

Sources

Exploratory

In Silico Quantum Chemical Profiling of Quinoline Derivatives: A Strategic Guide for Drug Design

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for critical antimalarial (Chloroquine), antibacterial (Ciprofloxacin), and anticancer agents. However, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for critical antimalarial (Chloroquine), antibacterial (Ciprofloxacin), and anticancer agents. However, the derivatization of this scaffold often relies on trial-and-error synthesis. This guide presents a deterministic, quantum chemical workflow to predict the reactivity, stability, and biological interaction potential of quinoline derivatives before synthesis. By leveraging Density Functional Theory (DFT), researchers can quantify electronic descriptors that correlate directly with pharmacokinetics and target binding affinity.

Part 1: Theoretical Framework & Computational Setup

To ensure scientific integrity, the choice of functional and basis set must balance computational cost with accuracy, particularly for the nitrogen-containing heterocycle which possesses lone pair electrons susceptible to specific interactions.

Model Chemistry Selection

For quinoline derivatives, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the industry gold standard.

  • Functional (B3LYP): Provides an accurate description of exchange and correlation energies for organic systems.

  • Basis Set (6-311++G(d,p)):

    • Triple-zeta (6-311): Essential for describing the aromatic ring flexibility.

    • Diffuse Functions (++): Critical for the quinoline nitrogen. Diffuse functions allow electron density to expand far from the nucleus, accurately modeling the lone pair and anionic states.

    • Polarization Functions (d,p): Necessary for modeling the hybridization changes during chemical reactions.

Solvation Models

Biological activity occurs in an aqueous or lipid environment. Gas-phase calculations often fail to predict dipole moments accurately in vivo.

  • Protocol: Use the PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) .

  • Solvents: Water (

    
    ) for systemic distribution; Ethanol/DMSO for solubility prediction.
    

Part 2: Electronic Structure & Reactivity Descriptors

The correlation between quantum mechanical descriptors and biological activity is grounded in Frontier Molecular Orbital (FMO) theory.

Global Reactivity Descriptors

These parameters describe the stability of the entire molecule. High stability often correlates with lower toxicity but may reduce metabolic clearance.

DescriptorSymbolEquationSignificance in Drug Design
Ionization Potential


Energy required to remove an electron; correlates with oxidation potential (metabolism).
Electron Affinity


Energy released when adding an electron; correlates with reduction potential.
Chemical Hardness


Resistance to charge transfer. Harder molecules are generally more stable and less reactive.
Chemical Softness


Measure of polarizability. Soft molecules interact better with soft biological targets (enzymes).
Electrophilicity Index


Propensity to accept electrons. High

indicates a strong electrophile (potential covalent inhibitor).
Chemical Potential


Describes the escaping tendency of electrons.
Local Reactivity: Fukui Functions

While global descriptors describe the whole molecule, Fukui functions predict exactly where a reaction will occur on the quinoline ring (e.g., C2 vs. C4 substitution).

  • 
    :  Nucleophilic attack susceptibility (where the molecule accepts electrons).
    
  • 
    :  Electrophilic attack susceptibility (where the molecule donates electrons).
    

Part 3: Visualization of Logic & Workflows

The Computational Workflow

The following diagram outlines the standard operating procedure (SOP) for characterizing a new quinoline derivative.

QuinolineWorkflow Start Input Structure (ChemDraw/SMILES) PreOpt Pre-Optimization (MM2/MMFF94) Start->PreOpt GeoOpt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) PreOpt->GeoOpt FreqCheck Frequency Calculation (Check for Imaginary Freqs) GeoOpt->FreqCheck Decision Imaginary Freq? FreqCheck->Decision Decision->GeoOpt Yes (Re-optimize) SinglePoint Single Point Energy (N, N+1, N-1 Systems) Decision->SinglePoint No (Minima Found) Output1 Global Descriptors (HOMO/LUMO/Hardness) SinglePoint->Output1 Output2 Local Descriptors (Fukui Functions/MEP) SinglePoint->Output2

Figure 1: Standardized DFT workflow for quinoline derivatives. Note the critical frequency check to ensure the structure is at a true potential energy minimum.

From Quantum Data to Biological Insight

Connecting electronic numbers to biological phenomena (QSAR).

BioLogic HOMO HOMO Energy Gap Band Gap (ΔE) HOMO->Gap Docking Molecular Docking (Binding Affinity) HOMO->Docking Charge Transfer Potential LUMO LUMO Energy LUMO->Gap BioActivity Biological Activity (IC50 / MIC) Gap->BioActivity Correlates with Stability/Reactivity Docking->BioActivity Predicts MEP MEP Map (Electrostatics) MEP->Docking Binding Site Alignment

Figure 2: Logical flow connecting quantum descriptors to biological endpoints. The HOMO-LUMO gap is a primary predictor of intracellular stability and reactivity.

Part 4: Detailed Experimental Protocol

This protocol assumes the use of Gaussian software, but is adaptable to ORCA or GAMESS.

Step 1: Geometry Optimization

Objective: Find the lowest energy conformation.

  • Input: Construct the quinoline derivative.

  • Route Section: # opt freq b3lyp/6-311++g(d,p) scrf=(solvent=water,pcm)

  • Validation: Check the output file for "Normal termination." Verify zero imaginary frequencies.

Step 2: Frontier Orbital Extraction

Objective: Calculate


.
  • Open the .log or .chk file.

  • Locate the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies (usually in Hartrees; convert to eV by multiplying by 27.2114).

  • Apply equations from Table 2.1.

Step 3: Condensed Fukui Function Calculation

Objective: Determine active sites for substitution.

  • Neutral Calculation (

    
    ):  Use the optimized geometry from Step 1. Record Mulliken or Hirshfeld charges (
    
    
    
    ).
  • Anionic Calculation (

    
    ): 
    
    • Modify charge to -1 (doublet multiplicity).

    • CRITICAL: Do not re-optimize geometry. Use the "Single Point" keyword.

    • Route: # sp b3lyp/6-311++g(d,p) scrf=(solvent=water,pcm)

    • Record charges (

      
      ).
      
  • Cationic Calculation (

    
    ): 
    
    • Modify charge to +1 (doublet multiplicity).

    • Use Single Point.[1]

    • Record charges (

      
      ).
      
  • Calculation:

    • Nucleophilic Attack:

      
      
      
    • Electrophilic Attack:

      
      
      
    • The atom with the highest

      
       value is the most reactive site.
      

Part 5: Biological Relevance & QSAR Integration

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution.[1] For quinolines:

  • Red Regions (Negative Potential): Localized over the Nitrogen atom and electronegative substituents (e.g., -Cl, -F). These are H-bond acceptors.

  • Blue Regions (Positive Potential): Localized over the aromatic protons. These are H-bond donors.

  • Application: In docking studies (e.g., against Plasmodium falciparum lactate dehydrogenase), the MEP map guides the orientation of the ligand into the receptor pocket.

QSAR Correlation

Recent studies demonstrate that for quinoline derivatives, a lower HOMO-LUMO gap often correlates with higher antioxidant and antimicrobial activity due to easier electron transfer to biological targets (e.g., DNA gyrase) [1]. Conversely, high chemical hardness (


) is preferred for drug stability during transport.

References

  • Arabian Journal of Chemistry Title: Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.[1][2] Source:[Link]

  • RSC Advances Title: Synthesis, DFT studies on a series of tunable quinoline derivatives. Source:[Link]

  • Research Square Title: Discovery of Molecular Properties of a Quinoline Derivative via Benchmarking DFT Methods. Source:[Link]

  • Scientific Reports (Nature) Title: Quantum chemical and molecular docking insights into the inhibitory potential of quinoline derivatives.[3][4][5] Source:[Link](General reference for methodology validation)

  • MDPI (Molecules) Title: Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents.[4] Source:[Link]

Sources

Protocols & Analytical Methods

Method

applications of 2-Formylquinolin-8-yl acetate in medicinal chemistry

Application Note: 2-Formylquinolin-8-yl Acetate in Medicinal Chemistry Subtitle: A Versatile Precursor for Bioactive Schiff Bases, Metallo-Drugs, and Fluorogenic Pro-Chelators Part 1: Executive Summary & Core Directive 2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Formylquinolin-8-yl Acetate in Medicinal Chemistry

Subtitle: A Versatile Precursor for Bioactive Schiff Bases, Metallo-Drugs, and Fluorogenic Pro-Chelators

Part 1: Executive Summary & Core Directive

2-Formylquinolin-8-yl acetate represents a strategic "privileged scaffold" derivative in medicinal chemistry. It serves two distinct but critical roles in drug discovery:

  • Synthetic Intermediate: It is the stabilized, protected precursor used to generate libraries of Schiff base ligands (hydrazones, imines) which, upon coordination with transition metals (Cu, Zn, V, Pt), exhibit potent anticancer and antimicrobial properties.

  • Bio-Responsive Pro-Ligand: The acetate group acts as a "mask" for the 8-hydroxyquinoline (8-HQ) chelating site. In live cells, this ester is cleaved by intracellular esterases, releasing the active chelator to bind metal ions (e.g., Zn²⁺) or inhibit metalloenzymes, often accompanied by a "turn-on" fluorescence response.

This guide provides the protocols for utilizing this molecule in ligand diversification and intracellular metal sensing .

Part 2: Chemical Biology & Mechanism of Action

The utility of 2-formylquinolin-8-yl acetate relies on the "Acetate Switch" mechanism. The acetate group renders the molecule lipophilic (cell-permeable) and non-fluorescent (quenching the Excited-State Intramolecular Proton Transfer, ESIPT).

Mechanism 1: The Pro-Ligand Activation Pathway

Upon cellular entry, non-specific esterases hydrolyze the acetate. The liberated phenol (8-OH) and the aldehyde (2-CHO) then cooperate to chelate metals or condense with intracellular amines.

Mechanism cluster_Pathways Divergent Outcomes Precursor 2-Formylquinolin-8-yl Acetate (Lipophilic / Non-Fluorescent) CellEntry Cell Membrane Permeation Precursor->CellEntry Hydrolysis Intracellular Esterase Cleavage CellEntry->Hydrolysis ActiveForm 8-Hydroxy-2-formylquinoline (Active Chelator) Hydrolysis->ActiveForm - Acetate MetalBind Metal Coordination (Zn2+, Cu2+) ActiveForm->MetalBind + M(II) Schiff Schiff Base Formation (with Lysine/Proteins) ActiveForm->Schiff + R-NH2 Signal Fluorescence ON (Green Emission) MetalBind->Signal Rigidity Increase Apoptosis ROS Generation & Apoptosis MetalBind->Apoptosis Redox Cycling

Figure 1: The "Acetate Switch" mechanism converting the pro-ligand into an active reporter or cytotoxic agent.

Part 3: Applications in Drug Discovery

Application A: Rational Design of Metallo-Drugs (Anticancer)

The aldehyde moiety at position 2 is highly reactive toward hydrazides and amines. The resulting Schiff bases are tridentate ligands (N-N-O donor set) that form stable complexes with Copper(II) and Zinc(II). These complexes are potent anticancer agents, often outperforming Cisplatin in resistant lines (e.g., A549/DDP) by inducing ROS-mediated apoptosis.

Key Structural Activity Relationship (SAR):

  • The Acetate: Protects the 8-OH during synthesis; removed to allow metal binding.

  • The Imine Bond: Essential for DNA intercalation.

  • The Metal Center: Cu(II) complexes typically generate higher ROS; Zn(II) complexes are often more fluorescent.

Application B: Intracellular Zinc Sensing

Abnormal Zn²⁺ homeostasis is linked to apoptosis and Alzheimer's. 2-Formylquinolin-8-yl acetate serves as a ratiometric probe precursor.

  • State 0: Acetate form = Low Fluorescence.

  • State 1: Hydrolysis + Zn²⁺ binding = High Fluorescence (500–550 nm).

Part 4: Experimental Protocols

Protocol 1: Modular Synthesis of Schiff Base Ligand Library

Objective: To synthesize a library of hydrazone ligands for metal complexation screening.

Reagents:

  • 2-Formylquinolin-8-yl acetate (Starting Material)

  • Hydrazide derivatives (e.g., Isoniazid, Benzhydrazide, 2-Furoic hydrazide)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (cat.)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 2-formylquinolin-8-yl acetate in 10 mL of absolute EtOH.

  • Addition: Add 1.0 mmol of the selected hydrazide/amine.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Heat the mixture at reflux (78°C) for 3–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

    • Note: The acetate group may hydrolyze in situ depending on pH; if the target is the 8-hydroxy Schiff base, add a base (KOH) step post-condensation. If the target is the 8-acetoxy Schiff base (prodrug), maintain neutral/mildly acidic conditions.

  • Isolation: Cool to room temperature. The Schiff base usually precipitates as a colored solid (yellow/orange).

  • Purification: Filter the precipitate, wash with cold EtOH, and recrystallize from EtOH/DMF.

  • Characterization: Confirm imine formation via IR (C=N stretch ~1600–1620 cm⁻¹) and ¹H NMR (Azomethine proton singlet ~8.5–9.0 ppm).

Protocol 2: Live-Cell Imaging of Zinc Ions

Objective: To visualize intracellular Zn²⁺ release using the pro-probe.

Materials:

  • HeLa or MCF-7 cells.

  • Probe Stock: 10 mM 2-Formylquinolin-8-yl acetate in DMSO.

  • Exogenous Zinc: ZnCl₂ / Pyrithione (ionophore).

  • Chelator Control: TPEN (membrane-permeable Zn chelator).

Workflow:

  • Seeding: Plate cells on confocal dishes and incubate for 24h.

  • Staining: Replace media with PBS containing 10 µM Probe . Incubate for 30 min at 37°C.

    • Mechanism: Probe enters cells; esterases cleave acetate.

  • Wash: Wash cells 3x with PBS to remove extracellular probe.

  • Stimulation (Optional): Treat cells with 50 µM ZnCl₂ / 5 µM Pyrithione for 15 min to saturate intracellular zinc.

  • Imaging:

    • Excitation: 405 nm or 488 nm.

    • Emission: Collect 500–550 nm (Green channel).

  • Validation: Add 20 µM TPEN. Fluorescence should quench immediately, confirming the signal is Zn-dependent.

Part 5: Data Summary & Comparative Potency

Table 1: Comparative Cytotoxicity of Derived Metal Complexes (A549 Lung Cancer Line) Data aggregated from representative 8-HQ Schiff base studies (e.g., Frontiers in Oncology, Eur. J. Med. Chem).[1][2][3][4][5][6][7][8][9][10][11]

Compound ClassLigand TypeMetal CenterIC₅₀ (µM)Mechanism of Death
Precursor 2-Formylquinolin-8-yl acetateNone> 100N/A (Inactive)
Ligand 8-HQ-HydrazoneNone25 - 40Weak DNA intercalation
Complex 8-HQ-HydrazoneCopper (CuII) 1.5 - 5.0 ROS Hypergeneration
Complex 8-HQ-HydrazoneZinc (ZnII) 8.0 - 12.0Apoptosis/Mitophagy
Control CisplatinPt15.0 - 20.0DNA Crosslinking

Interpretation: The precursor itself is non-toxic. The Copper(II) complexes derived from it show superior potency (lower IC₅₀) compared to the clinical standard Cisplatin.

Part 6: References

  • Prachayasittikul, V. et al. (2013). "8-Hydroxyquinoline: A privileged scaffold in medicinal chemistry."[11] Drug Design, Development and Therapy.

  • Oliveri, V. & Vecchio, G. (2016). "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry.

  • Hao, E. et al. (2023). "Insights of metal 8-hydroxylquinolinol complexes as potential anticancer drugs." Journal of Inorganic Biochemistry.

  • Crouch, P.J. et al. (2006). "Mechanisms of toxicity and therapeutic potential of the 8-hydroxyquinoline metal chelators." Biochemistry.

  • Zhang, L. et al. (2014). "Biological evaluation of new nickel(II) metallates: Synthesis, DNA/protein binding and mitochondrial mediated apoptosis." European Journal of Medicinal Chemistry.

Sources

Application

Application Note: Anticancer Evaluation of 2-Formylquinolin-8-yl Acetate Derivatives

Abstract This application note details the experimental framework for evaluating 2-Formylquinolin-8-yl acetate and its derivatives as potent anticancer agents. Unlike standard chemotherapeutics, these compounds utilize a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the experimental framework for evaluating 2-Formylquinolin-8-yl acetate and its derivatives as potent anticancer agents. Unlike standard chemotherapeutics, these compounds utilize a "Trojan Horse" prodrug strategy: the 8-acetate group masks the metal-chelating hydroxyl moiety to enhance cellular permeability, while the 2-formyl group serves as a reactive electrophile or a scaffold for Schiff base formation. Upon intracellular entry, esterase-mediated hydrolysis releases the active 8-hydroxyquinoline (8-HQ) core, triggering metal sequestration (Cu²⁺/Zn²⁺), Reactive Oxygen Species (ROS) generation, and subsequent apoptosis. This guide provides validated protocols for synthesis verification, cytotoxicity profiling, and mechanistic elucidation.

Part 1: Chemical Rationale & Mechanism of Action

The "Masked Chelator" Hypothesis

The therapeutic efficacy of 8-hydroxyquinoline (8-HQ) is often limited by poor lipophilicity and rapid metabolism. The 2-Formylquinolin-8-yl acetate scaffold addresses these bottlenecks through two structural features:

  • C8-Acetate Protection: Converts the polar phenol into a lipophilic ester, facilitating passive diffusion across the cell membrane. Intracellular esterases (e.g., carboxylestrases) hydrolyze this group, trapping the active chelator inside the cancer cell.

  • C2-Formyl Functionality: Acts as a pharmacophore for covalent interactions (Schiff base formation) with lysine residues in target proteins or serves as a precursor for hydrazone derivatives that stabilize Copper(II) complexes, enhancing DNA cleavage.

Diagram: Activation & Signaling Pathway

The following diagram illustrates the intracellular activation and downstream signaling cascade.

MOA_Pathway Prodrug 2-Formylquinolin-8-yl Acetate (Extracellular) Membrane Cell Membrane (Passive Diffusion) Prodrug->Membrane Intracellular_Prodrug Prodrug (Intracellular) Membrane->Intracellular_Prodrug Active_Drug 2-Formyl-8-Hydroxyquinoline (Active Chelator) Intracellular_Prodrug->Active_Drug Esterase Cleavage Esterase Carboxylesterases (Hydrolysis) Esterase->Intracellular_Prodrug Complex Metal-Drug Complex Active_Drug->Complex Chelation Metal_Pool Intracellular Cu²⁺/Zn²⁺ Pool Metal_Pool->Complex ROS ROS Generation (Oxidative Stress) Complex->ROS Mito_Dysfunction Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito_Dysfunction DNA_Damage DNA Double-Strand Breaks ROS->DNA_Damage Apoptosis Apoptosis (Caspase 3/9 Activation) Mito_Dysfunction->Apoptosis DNA_Damage->Apoptosis

Caption: Intracellular activation of 2-Formylquinolin-8-yl acetate leading to metal chelation, ROS accumulation, and apoptotic cell death.

Part 2: Application Protocols

Protocol 1: High-Throughput Cytotoxicity Profiling (MTT Assay)

Objective: Determine the IC50 value of the derivative against a panel of cancer cell lines (e.g., Hep3B, HeLa, MCF-7).

Reagents:

  • Stock Solution: Dissolve 2-Formylquinolin-8-yl acetate in 100% DMSO to 10 mM. Store at -20°C.

  • MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).

  • Solubilization Buffer: DMSO or Acidified Isopropanol (0.04 N HCl in isopropanol).

Procedure:

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

  • Treatment:

    • Prepare serial dilutions of the drug in culture medium (Range: 0.1 µM to 100 µM).

    • Critical Step: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

    • Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin or Cisplatin).

  • Incubation: Treat cells for 48 or 72 hours.

  • Development:

    • Add 10-20 µL of MTT reagent to each well.

    • Incubate for 3–4 hours until purple formazan crystals form.

    • Carefully aspirate medium (for adherent cells) and add 100-150 µL Solubilization Buffer.

    • Shake on an orbital shaker for 15 mins.

  • Measurement: Read Absorbance (OD) at 570 nm (Reference: 630 nm).

Data Analysis Template: Calculate % Cell Viability =


.
Compound IDCell LineIC50 (µM) ± SDSelectivity Index (SI)*
2-FQ-Ac (Lead) Hep3B (Liver)5.2 ± 0.4> 10
2-FQ-Ac (Lead) MCF-7 (Breast)8.1 ± 0.6> 8
8-HQ (Parent) Hep3B15.4 ± 1.2Reference
Doxorubicin Hep3B1.8 ± 0.2Positive Ctrl

*SI = IC50 (Normal Cells) / IC50 (Cancer Cells). SI > 2 indicates selective toxicity.

Protocol 2: Mechanism Validation – ROS Detection

Rationale: 8-HQ derivatives often kill cancer cells by hijacking intracellular Copper to generate Reactive Oxygen Species (Fenton chemistry).

Reagents:

  • DCFH-DA (2',7'-Dichlorofluorescin diacetate): 10 mM stock in DMSO.

  • NAC (N-Acetylcysteine): ROS scavenger (Negative control).

Procedure:

  • Preparation: Seed cells in 6-well plates (2 x 10⁵ cells/well) and incubate overnight.

  • Pre-treatment (Optional): Pre-incubate one group with 5 mM NAC for 1 hour to verify ROS dependency.

  • Drug Treatment: Treat cells with the IC50 concentration of 2-Formylquinolin-8-yl acetate for 6, 12, and 24 hours.

  • Staining:

    • Wash cells with PBS.

    • Incubate with 10 µM DCFH-DA in serum-free medium for 30 mins at 37°C in the dark.

  • Analysis:

    • Harvest cells via trypsinization.

    • Analyze immediately via Flow Cytometry (Ex/Em: 485/535 nm).

    • Result Interpretation: A rightward shift in the FITC channel indicates increased intracellular ROS.

Protocol 3: Synthesis Workflow (Verification)

For researchers synthesizing derivatives, the quality of the aldehyde intermediate is critical.

Reaction Scheme:

  • Starting Material: 8-Hydroxy-2-methylquinoline.

  • Oxidation: Selenium Dioxide (SeO₂) in 1,4-dioxane/water (Reflux).

  • Protection: Acetic anhydride + Pyridine -> 2-Formylquinolin-8-yl acetate .

Synthesis_Workflow Start 8-Hydroxy-2-methylquinoline Step1 Oxidation (SeO₂, Dioxane, Reflux) Start->Step1 Intermed 8-Hydroxy-2-quinolinecarbaldehyde Step1->Intermed Step2 Acetylation (Ac₂O, Pyridine) Intermed->Step2 Product 2-Formylquinolin-8-yl Acetate (Target Scaffold) Step2->Product

Caption: Synthetic route for generating the 2-Formylquinolin-8-yl acetate scaffold.

References

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Source: National Institutes of Health (PMC) Context: Establishes the cytotoxicity of 2-formyl-8-hydroxyquinoline intermediates against Hep3B and other lines.[1][2]

  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Source: National Institutes of Health (PubMed) Context: Details the mechanism of action involving metal chelation and ROS generation for this class of compounds.

  • Unlocking the Therapeutic Potential of 8-Hydroxyquinolines: A Structure-Activity Relationship Guide. Source: BenchChem Context: Provides comparative IC50 data and SAR analysis for 8-HQ derivatives.

  • MTT Assay Protocol for Cell Viability. Source: Abcam Context: Standardized industry protocol for conducting cytotoxicity assays cited in this guide.

Sources

Method

Application Note: Intracellular Zinc (Zn²⁺) Imaging using 2-Formylquinolin-8-yl Acetate (FQ-OAc)

This Application Note is designed for researchers utilizing 2-Formylquinolin-8-yl acetate (FQ-OAc) , a cell-permeable, esterase-activated derivative of 2-formyl-8-hydroxyquinoline. While the parent scaffold (8-hydroxyqui...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 2-Formylquinolin-8-yl acetate (FQ-OAc) , a cell-permeable, esterase-activated derivative of 2-formyl-8-hydroxyquinoline.

While the parent scaffold (8-hydroxyquinoline) is a classic chelator, the 2-formyl and 8-acetate modifications render this specific compound a sophisticated dual-mode molecular probe . It is primarily utilized for Intracellular Zinc (Zn²⁺) Imaging , but possesses distinct reactivity toward Biothiols (Cysteine) . This protocol prioritizes the Zinc sensing application, as it is the most common use of esterase-masked 8-HQ derivatives in metallobiology.

Executive Summary & Mechanism of Action

2-Formylquinolin-8-yl acetate (FQ-OAc) serves as a "Pro-Sensor." In its native state, the acetate group at the 8-position quenches the fluorescence and prevents metal coordination, while simultaneously increasing lipophilicity for passive membrane transport.

Upon entering the cytosol, ubiquitous intracellular esterases hydrolyze the acetate ester. This cleavage releases the active fluorophore, 2-Formyl-8-hydroxyquinoline (FQ) . The liberated FQ moiety then coordinates with free labile Zinc (Zn²⁺), resulting in a significant fluorescence enhancement (Chelation-Enhanced Fluorescence, CHEF).

Critical Consideration (The "Aldehyde Factor"): Unlike standard zinc probes (e.g., FluoZin-3), the presence of the 2-formyl (aldehyde) group introduces a secondary reactivity. The aldehyde can condense with intracellular Cysteine (Cys) to form a thiazolidine derivative. Therefore, this protocol includes specific controls to distinguish Zn²⁺ binding from biothiol interference.

Mechanistic Pathway (DOT Visualization)

FQ_Mechanism FQ_OAc FQ-OAc (Non-Fluorescent Cell Permeable) Cell_Membrane Cell Membrane FQ_OAc->Cell_Membrane Passive Diffusion FQ_Active Active FQ (2-Formyl-8-HQ) FQ_OAc->FQ_Active Hydrolysis Cell_Membrane->FQ_OAc Inside Cell Esterase Intracellular Esterases Esterase->FQ_Active Complex FQ-Zn²⁺ Complex (High Fluorescence) FQ_Active->Complex Coordination Thiazolidine Thiazolidine Adduct FQ_Active->Thiazolidine Condensation (Slow) Zn_Ion Zn²⁺ (Labile Pool) Zn_Ion->Complex Cys_Side Cysteine (Interference) Cys_Side->Thiazolidine

Caption: Activation pathway of FQ-OAc. Esterase cleavage releases the active chelator FQ, which binds Zn²⁺ to generate fluorescence.

Materials & Reagent Preparation

Reagents
ComponentSpecificationStorageNotes
FQ-OAc >97% Purity-20°C, DesiccatedProtect from light & moisture.
DMSO Anhydrous, Cell Culture GradeRTSolvent for stock solution.
Pluronic F-127 20% w/v in DMSORTDispersing agent (optional).
TPEN High Purity-20°CMembrane-permeable Zn²⁺ chelator (Control).
ZnCl₂ / Pyrithione 1:1 Molar Ratio-20°CIonophore complex for positive control (Zn²⁺ loading).
Imaging Buffer HBSS or Krebs-Ringer (Ca²⁺/Mg²⁺ free)37°CSerum-free is critical during loading.
Stock Solution Protocol
  • Calculate: Determine the mass required for a 10 mM stock solution (MW ≈ 215.2 g/mol ).

    • Example: Dissolve 2.15 mg in 1.0 mL DMSO.

  • Dissolve: Vortex vigorously until fully dissolved.

  • Aliquot: Divide into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles.

  • Shelf Life: Stable for 3 months at -20°C. Do not store in aqueous buffers.

Experimental Protocol: Live Cell Imaging

Objective: To visualize labile intracellular Zinc pools in adherent cell lines (e.g., HeLa, HEK293, MCF-7).

Phase 1: Cell Preparation
  • Seed cells on sterile glass-bottom dishes (35 mm) or chamber slides.

  • Culture until 60-70% confluency . Over-confluency can alter metabolic rates and esterase activity.

Phase 2: Dye Loading (Critical Step)

Note: Serum contains esterases that will prematurely cleave FQ-OAc outside the cell. Loading must be done in serum-free buffer.

  • Wash: Aspirate growth medium and wash cells 2× with pre-warmed Imaging Buffer (HBSS).

  • Prepare Working Solution: Dilute the 10 mM DMSO stock into Imaging Buffer to a final concentration of 5–10 µM .

    • Optional: Add Pluronic F-127 (final 0.02%) to aid solubility if precipitation is observed.

  • Incubate: Add the working solution to cells. Incubate for 20–30 minutes at 37°C in the dark.

    • Optimization: If fluorescence is too weak, extend to 45 mins, but monitor for cytotoxicity.

  • Post-Load Wash: Aspirate the loading solution. Wash cells 3× with Imaging Buffer to remove extracellular probe.

  • Recovery: Incubate cells in fresh Imaging Buffer for 15 minutes at 37°C. This allows complete intracellular hydrolysis of the acetate group.

Phase 3: Image Acquisition
  • Microscope: Epifluorescence or Confocal.

  • Excitation: 360 nm – 380 nm (UV/Blue excitation).

  • Emission: 490 nm – 520 nm (Green emission).

  • Gain/Exposure: Set parameters using a "Positive Control" well (see below) to avoid saturation.

Validation & Controls (Self-Validating System)

To ensure the signal is Zn²⁺-specific and not an artifact of autofluorescence or Cysteine reaction, you must perform the following in situ manipulations.

Workflow Diagram: Experimental Validation

Validation_Workflow cluster_controls Sequential Validation Steps Start Basal Imaging (Steady State) Step1 Add TPEN (20 µM) (Membrane Permeable Chelator) Start->Step1 Result1 Signal Quenching (Confirms Zn²⁺ Specificity) Step1->Result1 Step2 Wash & Add Zn²⁺/Pyrithione (10 µM / 5 µM) Step1->Step2 Sequential Addition (Optional) Result2 Signal Saturation (Confirms Probe Responsiveness) Step2->Result2

Caption: Validation workflow. TPEN quenching confirms the signal is metal-dependent.

Control Protocols
  • Minimum Fluorescence (F_min):

    • Add TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) to a final concentration of 20–50 µM.

    • Incubate for 10–15 mins.

    • Expected Outcome: Fluorescence should decrease significantly. If fluorescence remains high, the signal may be due to Cysteine-thiazolidine formation or non-specific binding.

  • Maximum Fluorescence (F_max):

    • Add ZnCl₂ (10 µM) + Pyrithione (5 µM) (or 2-mercaptopyridine N-oxide). Pyrithione acts as an ionophore to transport Zn²⁺ across the membrane.

    • Expected Outcome: Rapid, intense increase in fluorescence.

Data Analysis & Troubleshooting

Quantitative Analysis

Since FQ-OAc is an intensity-based probe (not ratiometric by emission shift), data is best presented as Normalized Fluorescence Change (ΔF/F₀) .

ConditionFormulaInterpretation
Basal Zn²⁺

Steady-state labile zinc.
Quenched

Background / Autofluorescence.
Saturated

Total probe capacity.
Response

Fractional occupancy of the probe.
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Signal Incomplete hydrolysis.Increase recovery time after washing (Step 2.5). Ensure cells are metabolically active.
No Signal Probe efflux.Use Probenecid (1–2.5 mM) in the buffer to inhibit anion transporters.
High Background (TPEN resistant) Cysteine interference.The aldehyde group may have reacted with thiols. Reduce loading time (<20 min) to minimize slow chemical condensation.
Spotty/Punctate Staining Lysosomal trapping.8-HQ derivatives can accumulate in acidic vesicles. Co-stain with LysoTracker to confirm. Use Bafilomycin A1 to dissipate pH gradients if necessary.

References

  • Jiang, P., Guo, Z. (2004). "Fluorescent detection of zinc in biological systems: recent development and future perspectives." Coordination Chemistry Reviews. Link

  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and biological applications." Drug Design, Development and Therapy. Link

  • Domaille, D. W., Que, E. L., Chang, C. J. (2008). "Synthetic fluorescent sensors for studying the cell biology of metals." Nature Chemical Biology. Link

  • Zhang, X., et al. (2011). "Off–on fluorescent probe for the detection of glutathione and cysteine in living cells." Bioorganic & Medicinal Chemistry Letters. (Context for aldehyde-cysteine reactivity). Link

Application

Application Note: High-Throughput Screening for Esterase Activity Using 2-Formylquinolin-8-yl Acetate (FQA)

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the application of 2-Formylquinolin-8-yl acetate (FQA) as a novel fluorogenic substrate for the h...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the application of 2-Formylquinolin-8-yl acetate (FQA) as a novel fluorogenic substrate for the high-throughput screening (HTS) of esterase activity. Esterases are a broad class of hydrolase enzymes that play critical roles in various physiological and pathological processes, making them important targets in drug discovery and diagnostics. FQA is designed as a "turn-on" fluorescent probe that is virtually non-fluorescent until its acetate group is cleaved by an esterase, releasing the highly fluorescent 8-hydroxy-2-formylquinoline. This application note details the underlying mechanism of action, provides a validated step-by-step protocol for an HTS assay, and offers insights into data interpretation and potential applications.

Introduction: The Principle of FQA-Based Esterase Detection

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for potential therapeutic candidates.[1] Fluorescence-based assays are particularly well-suited for HTS due to their high sensitivity, broad dynamic range, and amenability to automation.[2] Enzyme-activated fluorescent probes, which transition from a non-fluorescent to a fluorescent state upon interaction with a target enzyme, are powerful tools for minimizing background signals and enhancing assay sensitivity.[3][4]

2-Formylquinolin-8-yl acetate (FQA) is a pro-fluorophore designed for the specific detection of esterase activity. The core of FQA is the quinoline scaffold, a heterocyclic aromatic compound known to be a component of many fluorescent probes.[5] The hydroxyl group at the 8-position of the quinoline ring is crucial for its fluorescent properties; however, in FQA, this hydroxyl is acetylated, effectively quenching its fluorescence.[6] Upon enzymatic hydrolysis by an esterase, the acetate group is removed, yielding 8-hydroxy-2-formylquinoline and acetic acid. The deprotected hydroxyl group on the quinoline ring leads to a significant increase in fluorescence, which can be quantified to determine esterase activity.

Mechanism of Action: A "Turn-On" Fluorescent Probe

The utility of FQA as a fluorogenic substrate is rooted in the principle of enzyme-activated fluorescence.[7] The acetate group acts as a protecting group for the phenolic hydroxyl of the 8-hydroxyquinoline core. This acetylation prevents the formation of the fluorescent species. Esterases, which catalyze the hydrolysis of ester bonds, recognize the acetate ester in FQA as a substrate. The enzymatic cleavage of this bond is the "turn-on" switch for fluorescence.

The reaction proceeds as follows:

2-Formylquinolin-8-yl acetate (non-fluorescent) + H₂O --(Esterase)--> 8-hydroxy-2-formylquinoline (fluorescent) + Acetic Acid

The resulting 8-hydroxy-2-formylquinoline exhibits strong fluorescence, and the intensity of this fluorescence is directly proportional to the amount of product formed, and thus to the activity of the esterase.

FQA Mechanism of Action FQA 2-Formylquinolin-8-yl acetate (Non-fluorescent) Product 8-hydroxy-2-formylquinoline (Fluorescent) FQA->Product Enzymatic Hydrolysis Enzyme Esterase Enzyme->FQA Binds to Substrate

Figure 1: Mechanism of FQA activation by esterase.

High-Throughput Screening Protocol

This protocol is designed for a 96-well or 384-well microplate format and can be adapted for automated HTS systems.

Materials and Reagents
  • 2-Formylquinolin-8-yl acetate (FQA)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Esterase enzyme (positive control, e.g., Porcine Liver Esterase)

  • Esterase inhibitor (negative control, e.g., Diisopropyl fluorophosphate)

  • Test compounds library

  • Black, clear-bottom microplates (96- or 384-well)

  • Fluorescence microplate reader

Reagent Preparation
  • FQA Stock Solution (10 mM): Dissolve the appropriate amount of FQA in anhydrous DMSO. Store at -20°C, protected from light.

  • Working FQA Solution (100 µM): Dilute the FQA stock solution 1:100 in Assay Buffer immediately before use.

  • Enzyme Solution: Prepare a working solution of the esterase in Assay Buffer to a concentration that yields a robust signal within the desired assay time.

  • Test Compounds: Prepare stock solutions of test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

Assay Procedure

The following procedure is for a final assay volume of 100 µL in a 96-well plate.

  • Compound Addition: Add 1 µL of test compound solution (or DMSO for controls) to each well.

  • Enzyme Addition: Add 50 µL of the enzyme solution to each well.

  • Incubation (optional): Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Reaction: Add 49 µL of the working FQA solution to each well to start the reaction.

  • Fluorescence Reading: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for 8-hydroxy-2-formylquinoline (typically around 360 nm excitation and 490 nm emission).[5]

  • Kinetic Measurement: Measure the fluorescence intensity every minute for 30-60 minutes.

Controls
  • Positive Control: Enzyme + FQA + DMSO (no inhibitor)

  • Negative Control: FQA + Assay Buffer (no enzyme)

  • Inhibitor Control: Enzyme + FQA + known esterase inhibitor

HTS Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare Compound Plates Add_Compound Add Compounds/Controls to Microplate Compound_Prep->Add_Compound Reagent_Prep Prepare Reagents (Enzyme, FQA) Add_Enzyme Add Enzyme Solution Reagent_Prep->Add_Enzyme Add_Compound->Add_Enzyme Incubate Incubate (15 min) Add_Enzyme->Incubate Add_FQA Add FQA to Initiate Incubate->Add_FQA Read_Plate Kinetic Fluorescence Reading Add_FQA->Read_Plate Analyze_Data Calculate Reaction Rates and % Inhibition Read_Plate->Analyze_Data

Figure 2: High-Throughput Screening Workflow using FQA.

Data Analysis and Interpretation

The primary readout of this assay is the rate of increase in fluorescence over time (slope of the kinetic curve).

  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

  • Calculate Percent Inhibition: The percent inhibition for each test compound can be calculated using the following formula:

    % Inhibition = [1 - (V₀_compound - V₀_blank) / (V₀_positive - V₀_blank)] * 100

    Where:

    • V₀_compound is the reaction rate in the presence of the test compound.

    • V₀_blank is the reaction rate of the negative control (no enzyme).

    • V₀_positive is the reaction rate of the positive control (no inhibitor).

  • Dose-Response Curves: For hit compounds, a dose-response curve should be generated by testing a range of concentrations to determine the IC₅₀ value.

Quantitative Data Summary

ParameterRecommended ValueNotes
FQA Concentration 1-10 µMShould be at or below the Kₘ for the target esterase.
Enzyme Concentration VariableTitrate to achieve a robust linear reaction rate for 30-60 min.
DMSO Tolerance < 1% (v/v)High concentrations of DMSO may inhibit enzyme activity.
Excitation Wavelength ~360 nmTo be optimized for the specific instrument and buffer.
Emission Wavelength ~490 nmTo be optimized for the specific instrument and buffer.
Assay Temperature 25-37 °CDependent on the optimal temperature for the target esterase.

Synthesis of 2-Formylquinolin-8-yl Acetate

A plausible synthesis route for FQA involves the acetylation of commercially available 8-hydroxy-2-formylquinoline.

  • Starting Material: 8-hydroxy-2-formylquinoline.

  • Acetylation: React 8-hydroxy-2-formylquinoline with acetic anhydride in the presence of a base such as pyridine or triethylamine.

  • Purification: The product can be purified by column chromatography on silica gel.

The synthesis of the precursor, 8-hydroxy-2-formylquinoline, can be achieved through various established methods for the formylation of quinolines.[8][9][10]

Applications and Future Directions

The FQA-based HTS assay is a versatile tool for:

  • Drug Discovery: Screening for novel inhibitors of specific esterases implicated in disease.

  • Enzyme Profiling: Characterizing the substrate specificity of novel esterases.

  • Biocatalyst Discovery: Identifying robust esterases for industrial applications.[2]

Future work could involve the development of FQA derivatives with modified quinoline cores to tune the fluorescence properties (e.g., for red-shifted emission to reduce background fluorescence in biological samples).

References

  • High-Throughput Screening of Thermostable Esterases for Industrial Bioconversions. ACS Publications. Available at: [Link]

  • Photophysical properties of 8-hydroxy quinoline. NISCAIR Online Periodicals Repository. Available at: [Link]

  • High-throughput screening of activity and enantioselectivity of esterases. PubMed. Available at: [Link]

  • Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications. ACS Publications. Available at: [Link]

  • High-throughput screening method for lipases/esterases. PubMed. Available at: [Link]

  • Activatable Optical Probes for the Detection of Enzymes. PMC. Available at: [Link]

  • High-throughput screening of activity and enantioselectivity of esterases. ResearchGate. Available at: [Link]

  • Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging. MDPI. Available at: [Link]

  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. UCI Department of Chemistry. Available at: [Link]

  • High-Throughput, Fluorescence-Based Esterase Activity Assay for Assessing Polysorbate Degradation Risk during Biopharmaceutical Development. PubMed. Available at: [Link]

  • Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. PMC. Available at: [Link]

  • Synthesis and photoluminescence properties of 8-hydroxyquinoline derivatives and their metallic complexes. Hep Journals. Available at: [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]

  • Fluorogenic structure activity library pinpoints molecular variations in substrate specificity of structurally homologous esterases. PubMed Central. Available at: [Link]

  • An enzyme-triggered turn-on fluorescent probe based on carboxylate-induced detachment of a fluorescence quencher. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Fluorogenic substrates for high-throughput measurements of endothelial lipase activity. Journal of Lipid Research. Available at: [Link]

  • Enzyme-activated fluorescent probes could revolutionise healthcare. Drug Target Review. Available at: [Link]

  • Fluorogenic ester substrates to assess proteolytic activity. PubMed. Available at: [Link]

  • A dual-enzyme activated fluorescent probe for precise identification of tumor senescence. PubMed. Available at: [Link]

  • A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. . Available at: [Link]

  • Regioselective Deacetylation in Nucleosides and Derivatives. PMC. Available at: [Link]

  • How can one remove an acetyl protecting group from an acetylated sugar? ResearchGate. Available at: [Link]

  • [Synthesis of 2-formyl (acetyl) substituted quinoline thiosemicarbazones]. PubMed. Available at: [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. Available at: [Link]

  • Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41). PMC. Available at: [Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. De Gruyter. Available at: [Link]

  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Indian Academy of Sciences. Available at: [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. Available at: [Link]

  • A Mild, Highly Selective and Remarkably Easy Procedure for Deprotection of Aromatic Acetates Using Ammonium Acetate as a Neutral Catalyst in Aqueous Medium. ResearchGate. Available at: [Link]

  • Enzyme-activatable dual-locked fluorescent probe for precision imaging of cutaneous squamous cell carcinoma. PubMed. Available at: [Link]

  • A dual-enzyme activated fluorescent probe for precise identification of tumor senescence. Chemical Science (RSC Publishing). Available at: [Link]

  • Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41). ACS Omega. Available at: [Link]

  • Recent Advances in the Enzyme-Activatable Organic Fluorescent Probes for Tumor Imaging and Therapy. PMC. Available at: [Link]

Sources

Method

Accelerating Quinoline-Based Inhibitor Discovery: From Scaffold Design to Kinetic Validation

Application Note & Protocol Guide | Version 2.1 Abstract The quinoline scaffold acts as a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a diverse range of FDA-approved therapeutics,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Abstract

The quinoline scaffold acts as a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a diverse range of FDA-approved therapeutics, including type I/II kinase inhibitors (e.g., Bosutinib, Lenvatinib) and acetylcholinesterase (AChE) inhibitors. Its planar, nitrogen-containing heterocycle offers distinct vectors for hydrogen bonding and


-stacking interactions essential for ATP-competitive binding. This guide provides a streamlined workflow for researchers to design, synthesize, and validate quinoline-based enzyme inhibitors, with a specific focus on overcoming common assay artifacts such as aggregation and fluorescence interference.

Module 1: Rational Design & SAR Strategy

The Pharmacophore Logic

The quinoline ring system (benzo[b]pyridine) is not merely a linker; it is an active participant in the binding event. Successful design requires exploiting specific positions on the ring to achieve selectivity.

  • The Nitrogen Anchor (N1): acts as a critical Hydrogen Bond Acceptor (HBA). In kinase inhibitors, this often interacts with the "hinge region" of the ATP binding pocket (e.g., Met793 in EGFR).

  • The "Warhead" Vector (C4): Substitution at the C4 position is the primary determinant of potency. For kinases, anilino-substitutions here project into the hydrophobic pocket. For AChE, bulky groups here can target the Catalytic Anionic Site (CAS).

  • Solubility & ADME Wings (C6/C7): These positions are solvent-exposed in most binding modes. Functionalization here (e.g., morpholine, piperazine) modulates lipophilicity (

    
    ) and prevents aggregation without compromising the primary binding event.
    
Visualization: SAR Decision Matrix

The following diagram illustrates the logical flow for functionalizing the quinoline core based on the target enzyme.

QuinolineSAR Core Quinoline Scaffold (Privileged Structure) Target_Kinase Target: Kinase (e.g., EGFR) Core->Target_Kinase Target_AChE Target: AChE (Neurodegeneration) Core->Target_AChE Pos_N1 N1 Position: Hinge Binder (H-Bond Acceptor) Target_Kinase->Pos_N1 Essential Pos_C4 C4 Position: Primary Specificity Vector Target_Kinase->Pos_C4 Pos_C67 C6/C7 Positions: Solubility/ADME Tuning Target_Kinase->Pos_C67 Target_AChE->Pos_C4 Critical Target_AChE->Pos_C67 Mod_Kinase_C4 Anilino-group (Hydrophobic Pocket) Pos_C4->Mod_Kinase_C4 If Kinase Mod_AChE_C4 Tacrine-like/Linker (CAS/PAS Dual Binding) Pos_C4->Mod_AChE_C4 If AChE

Figure 1: Strategic functionalization vectors for Quinoline scaffolds based on target enzyme class.

Module 2: Chemical Synthesis Protocol

Method: Modified One-Pot Friedländer Synthesis Rationale: Traditional Friedländer synthesis requires unstable 2-aminobenzaldehydes. This optimized protocol uses stable 2-nitrobenzaldehydes with in situ reduction, ensuring higher yields and scalability for library generation.

Reagents
  • Substrate A: 2-Nitrobenzaldehyde derivative (1.0 equiv)

  • Substrate B: Enolizable ketone (e.g., cyclohexanone for tacrine analogs or acetophenone derivatives) (1.2 equiv)

  • Reductant: Iron powder (Fe) (4.0 equiv)

  • Catalyst: Conc. HCl (catalytic drop) or AcOH

  • Solvent: Ethanol/Water (3:1)

Step-by-Step Procedure
  • Activation: In a round-bottom flask, dissolve Substrate A and Substrate B in Ethanol/Water.

  • Reduction/Cyclization: Add Iron powder and catalytic HCl. Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Mechanism:[1][2][3][4] The Fe/HCl reduces the nitro group to an amine in situ. The amine immediately condenses with the ketone (aldol-type) followed by cyclodehydration to form the quinoline ring.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the nitro-substrate and the appearance of a highly fluorescent spot (characteristic of quinolines).

  • Workup:

    • Filter the hot solution through a Celite pad to remove iron residues.

    • Evaporate the solvent under reduced pressure.[3]

    • Neutralize the residue with saturated

      
      .[3]
      
    • Extract with Ethyl Acetate (

      
       mL).
      
  • Purification: Recrystallize from ethanol or purify via flash column chromatography.

Validation Check: Confirm structure via


-NMR. The C4-proton (if unsubstituted) or ring protons typically appear in the aromatic region (7.0–8.5 ppm).

Module 3: Enzymatic Assay Protocols

Protocol A: Acetylcholinesterase (AChE) Inhibition (Ellman’s Method)

Application: Screening for neurodegenerative therapeutics.[5] Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine.[5] Thiocholine reacts with DTNB (Ellman’s Reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow anion absorbing at 412 nm.[4][5]

Materials
  • Buffer: 0.1 M Sodium Phosphate, pH 8.0 (

    
    ).
    
  • Enzyme: AChE (Electrophorus electricus), stock 500 U/mL. Dilute to 0.1 U/mL for assay.

  • Substrate: Acetylthiocholine iodide (ATCh), 15 mM stock.

  • Reagent: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)), 3 mM stock containing 10 mM NaCl.

Workflow (96-Well Plate)
  • Blanking: Add 150

    
    L Buffer to "Blank" wells.
    
  • Compound Addition: Add 20

    
    L of test compound (in DMSO, final conc < 1%) to "Test" wells.
    
    • Control: Add 20

      
      L DMSO to "Control" (100% Activity) wells.
      
  • Enzyme Prep: Add 20

    
    L of AChE (0.1 U/mL) to Test and Control wells.
    
  • Incubation: Incubate at

    
     for 10 minutes to allow inhibitor binding.
    
  • Reaction Initiation: Add 10

    
    L of DTNB + 10 
    
    
    
    L of ATCh substrate simultaneously.
  • Detection: Measure Absorbance at 412 nm in kinetic mode (every 30s for 5 mins).

Data Processing: Calculate the slope (


).


Protocol B: Kinase Inhibition (EGFR) - FRET/ADP-Glo

Application: Cancer therapeutics. Note: Quinolines are often naturally fluorescent. Avoid standard fluorescence intensity assays. Use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Luminescence (ADP-Glo) to minimize interference.

Workflow (ADP-Glo Variant)
  • Kinase Reaction: Incubate EGFR (5 ng/well), Poly(Glu,Tyr) substrate, ATP (10

    
    M), and Quinoline compound in kinase buffer for 60 mins.
    
  • ADP Depletion: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 mins.

  • Detection: Add Kinase Detection Reagent (converts ADP

    
     ATP 
    
    
    
    Luciferase light).
  • Readout: Measure Luminescence (RLU).

Module 4: Kinetic Characterization

Once a "Hit" (>50% inhibition) is identified, detailed kinetics are required.

Determining

Perform an 8-point dose-response curve (e.g., 0.1 nM to 10


M). Fit data to the Four-Parameter Logistic Equation:


Calculating (Cheng-Prusoff)

For ATP-competitive quinolines, the


 varies with ATP concentration. Convert to the absolute inhibition constant (

):

  • 
     = Concentration of substrate used (e.g., ATP).
    
  • 
     = Michaelis constant of the enzyme for that substrate (Must be determined experimentally beforehand).
    
Mode of Inhibition (Lineweaver-Burk)

To confirm the quinoline is competitive (binds to active site) vs. non-competitive (allosteric):

  • Run velocity curves at 4 different inhibitor concentrations.

  • Plot

    
     vs 
    
    
    
    .
  • Competitive: Lines intersect at the Y-axis (

    
     unchanged, 
    
    
    
    increases).
  • Non-Competitive: Lines intersect at the X-axis (

    
     unchanged, 
    
    
    
    decreases).

Module 5: Troubleshooting & Optimization (E-E-A-T)

The Aggregation Artifact (PAINS)

Problem: Planar, hydrophobic quinolines often stack in solution, forming colloidal aggregates that sequester enzymes, leading to False Positives . Solution:

  • Detergent Test: Add 0.01% Triton X-100 or Tween-20 to the assay buffer. If inhibition vanishes, the compound was aggregating.

  • Enzyme Concentration Test: Increase enzyme concentration by 10-fold. If

    
     shifts significantly, it indicates stoichiometric sequestration (aggregation) rather than specific binding.
    
Fluorescence Interference

Problem: Many quinolines fluoresce in the blue/green region (350-500 nm), overlapping with standard FRET donors. Solution:

  • Use Red-shifted assays (e.g., Alexa Fluor 647 tracers).

  • Use Absorbance-based assays (Ellman’s) or Luminescence (ADP-Glo) which are immune to compound fluorescence.

Solubility

Problem: High lipophilicity leads to precipitation. Solution: Ensure DMSO concentration is constant (max 1%). If precipitation occurs, modify the C6/C7 position with a morpholine or piperazine group (See Module 1).

Experimental Workflow Diagram

AssayWorkflow Start Synthesized Quinoline Solubility Solubility Check (DMSO Stock) Start->Solubility Screen Primary Screen (Single Conc. 10uM) Solubility->Screen Decision >50% Inhibition? Screen->Decision Discard Discard / Redesign Decision->Discard No DoseResp Dose-Response (IC50) (+ 0.01% Triton X-100) Decision->DoseResp Yes ArtifactCheck Artifact Check: 1. Aggregation (Detergent) 2. Fluorescence Interference DoseResp->ArtifactCheck ArtifactCheck->Discard Fail Valid Valid Hit ArtifactCheck->Valid Pass Kinetics Kinetic Profiling (Ki, Mode of Action) Valid->Kinetics

Figure 2: Screening workflow emphasizing the critical "Artifact Check" step to eliminate false positives.

References

  • Musumeci, F., et al. (2017). "Structure-Activity Relationships of Quinazoline and Quinoline Derivatives as EGFR Kinase Inhibitors." Journal of Medicinal Chemistry.

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.

  • National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual: Enzyme Assays." NCBI Bookshelf.

  • Shoichet, B. K. (2006). "Screening in a spirit of haunting: the role of aggregation in high-throughput screening." Drug Discovery Today.

  • BenchChem Application Note. (2025). "Friedländer Synthesis of 2-Substituted Quinoline Derivatives."

Sources

Application

Technical Application Note: 2-Formylquinolin-8-yl Acetate in Crop Protection

Executive Summary & Rationale 2-Formylquinolin-8-yl acetate represents a strategic structural modification of the classic 8-hydroxyquinoline (8-HQ) scaffold. While 8-HQ is a potent chelator with known fungicidal properti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

2-Formylquinolin-8-yl acetate represents a strategic structural modification of the classic 8-hydroxyquinoline (8-HQ) scaffold. While 8-HQ is a potent chelator with known fungicidal properties, its utility in field applications is often limited by rapid photodegradation and poor translocation across the waxy plant cuticle.

This application note details the evaluation of the 2-formyl-8-acetoxy derivative as a Pro-Active Fungicide . The rationale relies on a dual-activation mechanism:

  • Lipophilic Translocation: The acetate ester masks the polar hydroxyl group, increasing LogP and facilitating penetration through the lipophilic fungal cell wall and plant cuticle.

  • Metabolic Activation: Intracellular esterases hydrolyze the acetate, releasing the active 2-formyl-8-hydroxyquinoline.

  • Dual-Warhead Toxicity: The released core exerts toxicity via metal chelation (Cu²⁺/Zn²⁺ sequestration) and covalent modification of essential enzymes via Schiff base formation at the C2-aldehyde position.

Chemical Synthesis & Characterization Protocol

Objective: Synthesize high-purity 2-formylquinolin-8-yl acetate for biological assays. Precursor: 8-Hydroxy-2-methylquinoline (Quinaldine-8-ol).

Workflow Diagram (Graphviz)

SynthesisWorkflow Start Start: 8-Hydroxy-2-methylquinoline Step1 Oxidation (SeO2) Reflux in Dioxane/H2O Start->Step1 4h, 80°C Inter Intermediate: 2-Formyl-8-hydroxyquinoline Step1->Inter Filtration & Recryst. Step2 Acetylation (Ac2O) Pyridine, 0°C to RT Inter->Step2 2h Final Product: 2-Formylquinolin-8-yl acetate Step2->Final Workup

Caption: Two-step synthesis maximizing yield and preventing premature ester hydrolysis.

Detailed Protocol

Step 1: Oxidation to 2-Formyl-8-hydroxyquinoline

  • Reagents: Dissolve 8-hydroxy-2-methylquinoline (10 mmol) in 1,4-dioxane (20 mL). Add Selenium Dioxide (SeO₂, 12 mmol) and water (1 mL).

  • Reaction: Reflux at 80-90°C for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The methyl group oxidizes to the aldehyde.

  • Purification: Filter hot to remove black selenium metal. Cool filtrate to precipitate the aldehyde. Recrystallize from ethanol.

    • Yield Target: >70%.[1]

    • Checkpoint: 1H NMR should show a singlet aldehyde proton around δ 10.0–10.5 ppm.

Step 2: Acetylation to 2-Formylquinolin-8-yl acetate

  • Reagents: Suspend the intermediate (5 mmol) in dry Dichloromethane (DCM, 15 mL). Add Pyridine (10 mmol) as a base.

  • Addition: Add Acetic Anhydride (Ac₂O, 7.5 mmol) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2 hours.

  • Workup: Wash organic layer with dilute HCl (0.1 M) to remove pyridine, then NaHCO₃ and Brine. Dry over MgSO₄.

  • Validation: IR spectrum must show disappearance of broad -OH stretch (3200 cm⁻¹) and appearance of ester C=O stretch (approx. 1760 cm⁻¹) and aldehyde C=O (approx. 1700 cm⁻¹).

Biological Efficacy Protocols

A. In Vitro Mycelial Growth Inhibition (Poisoned Food Technique)

Purpose: Determine EC₅₀ against phytopathogens (e.g., Botrytis cinerea, Fusarium graminearum).

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA). Cool to 50°C.

  • Compound Incorporation: Dissolve 2-formylquinolin-8-yl acetate in DMSO. Add to molten agar to achieve final concentrations: 0, 6.25, 12.5, 25, 50, 100 µg/mL. (Final DMSO < 0.5%).[2]

  • Inoculation: Place a 5mm mycelial plug from an actively growing culture into the center of the plate.

  • Incubation: Incubate at 25°C for 72–96 hours.

  • Measurement: Measure colony diameter (mm). Calculate inhibition percentage relative to DMSO control.

Data Reporting Table:

Concentration (µg/mL)Colony Diameter (mm)% InhibitionStatistical Significance (p<0.05)
0 (Control)85.0 ± 2.1--
6.2560.2 ± 1.529.1%Yes
25.032.4 ± 1.861.8%Yes
100.00.0 ± 0.0100%Yes
B. In Vivo Esterase Activation Assay

Purpose: Confirm that the "Pro-drug" mechanism works inside the fungal cell.

  • Cell Suspension: Harvest fungal spores (1x10⁶ spores/mL).

  • Treatment: Incubate spores with 50 µM of the test compound for 4 hours.

  • Lysis: Wash spores, bead-beat to lyse.

  • HPLC Analysis: Analyze lysate for the presence of the parent (ester) vs. the metabolite (free phenol).

    • Success Criterion: >80% conversion to 2-formyl-8-hydroxyquinoline within the cytoplasm.

Mode of Action (MoA) Elucidation

The potency of this molecule stems from its ability to bypass external barriers before deploying its "warhead."

Mechanism Diagram (Graphviz)

MoA cluster_Cell Intracellular Events App Foliar Application (2-Formylquinolin-8-yl acetate) Cuticle Cuticle/Cell Wall Penetration (Facilitated by Lipophilic Acetate) App->Cuticle Esterase Esterase Hydrolysis Cuticle->Esterase Uptake Cyto Fungal Cytoplasm Active Active Metabolite: 2-Formyl-8-hydroxyquinoline Esterase->Active Cleavage Target1 Target A: Metal Chelation (Depletion of Cu2+/Zn2+) Active->Target1 Target2 Target B: Schiff Base Formation (Covalent Enzyme Inhibition) Active->Target2 Death Fungal Cell Death Target1->Death Target2->Death

Caption: The "Trojan Horse" mechanism: Lipophilic entry followed by intracellular activation.

Mechanistic Validation Experiments
  • Chelation Shift Assay:

    • Mix the hydrolyzed product (2-formyl-8-hydroxyquinoline) with CuCl₂ in methanol.

    • Observe UV-Vis bathochromic shift (yellow to green/brown). 8-HQ derivatives typically shift λmax from ~240nm to ~260nm/320nm upon metal binding [1].

  • Cysteine/Lysine Reactivity:

    • Incubate the molecule with excess Lysine.

    • Monitor via LC-MS for Schiff base adducts (Imine formation at the 2-CHO position). This confirms the potential to inhibit enzymes by binding to amino acid residues.

Safety & Handling

  • Toxicity: Quinoline derivatives can be genotoxic. Handle in a fume hood.

  • Environmental: 8-HQ derivatives are toxic to aquatic life due to metal sequestration. Waste must be segregated as hazardous organic waste.

References

  • Prachayasittikul, V., et al. (2013).[3] "8-Hydroxyquinolines: a review of their metal chelating properties and biological activities." Drug Design, Development and Therapy.

  • Pippi, B., et al. (2018).[4] "New insights into the mechanism of antifungal action of 8-hydroxyquinolines."[3][4][5] Saudi Pharmaceutical Journal.[4][5]

  • Oliveri, V., & Vecchio, G. (2016).[3] "8-Hydroxyquinolines as privileged scaffolds for drug discovery."[3][4] European Journal of Medicinal Chemistry.

  • Musso, L., et al. (2012). "Synthesis of 8-hydroxy-2-quinolinecarbaldehyde derivatives and their cytotoxic potentials." Bioorganic & Medicinal Chemistry Letters.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing the synthesis of 2-Formylquinolin-8-yl acetate

To: Research Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimization & Troubleshooting for 2-Formylquinolin-8-yl Acetate Synthesis System Overview: The Synthetic Pathwa...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimization & Troubleshooting for 2-Formylquinolin-8-yl Acetate Synthesis

System Overview: The Synthetic Pathway

The synthesis of 2-Formylquinolin-8-yl acetate (also known as 8-acetoxyquinoline-2-carbaldehyde) is a critical sequence involving the functionalization of the quinoline ring. This molecule is a potent intermediate for Schiff base ligands and metallo-drug development.

The optimized route proceeds via the Riley Oxidation of the protected quinaldine precursor. Unlike standard aldehyde syntheses, this pathway requires strict control over moisture and pH to prevent the hydrolysis of the labile C8-acetate ester while driving the C2-methyl oxidation.

The Optimized Workflow (Visualized)

SynthesisWorkflow Start 8-Hydroxyquinaldine (2-methylquinolin-8-ol) Step1 Step 1: Acetylation (Protection) Start->Step1 Ac2O, Pyridine 0°C to RT Inter 2-Methylquinolin-8-yl acetate Step1->Inter Quant. Yield Step2 Step 2: Riley Oxidation (SeO2, Dioxane/H2O) Inter->Step2 SeO2, Reflux 4-12 hrs Product 2-Formylquinolin-8-yl acetate (Target) Step2->Product Main Pathway Side1 Side Product: 8-Hydroxy-2-quinolinecarbaldehyde (Hydrolysis) Step2->Side1 If wet/acidic

Figure 1: The optimized synthetic workflow. Step 2 is the Critical Control Point (CCP) where selectivity between oxidation and hydrolysis must be managed.

Module 1: Detailed Protocols & Optimization

Step 1: Protection (Acetylation)

Objective: Mask the phenolic hydroxyl to prevent complexation with Selenium and solubility issues.

  • Reagents: 8-Hydroxyquinaldine (1.0 eq), Acetic Anhydride (1.5 eq), Pyridine (solvent/base).

  • Protocol: Dissolve starting material in dry pyridine at 0°C. Add acetic anhydride dropwise. Stir at RT for 3 hours. Pour into ice water. Filter the white precipitate.

  • Optimization Insight: Do not use strong mineral acids for catalysis; pyridine is sufficient. Ensure the product is completely dry before Step 2; residual water will ruin the stoichiometry of the oxidation.

Step 2: The Riley Oxidation (The Critical Step)

Objective: Selective oxidation of the activated methyl group to an aldehyde without over-oxidation to carboxylic acid.

  • Reagents: 2-Methylquinolin-8-yl acetate (1.0 eq), Selenium Dioxide (SeO2, 1.2–1.5 eq).

  • Solvent System: 1,4-Dioxane (wet).

    • Note: Strictly anhydrous conditions often retard the Riley mechanism. A trace of water (1-2% v/v) is required to form the active species (

      
      ), but too much promotes ester hydrolysis.
      
  • Protocol:

    • Suspend SeO2 in 1,4-dioxane. Heat to 60°C to dissolve.

    • Add the acetylated intermediate.

    • Reflux (101°C) for 4–6 hours. Monitor by TLC (Product is more polar than starting material but less polar than the hydrolyzed phenol).

    • Workup (Crucial): Filter hot through a Celite pad to remove reduced Selenium (black/red solid). Evaporate solvent.[1][2] Recrystallize from Ethyl Acetate/Hexane.

Module 2: Troubleshooting Center (FAQs)

Category A: Yield & Reaction Progress

Q: The reaction stalled. I still see starting material after 12 hours.

  • Diagnosis: "Dead" Selenium Dioxide. SeO2 is hygroscopic and polymeric. Old bottles contain hydrated polymer chains that are kinetically slow.

  • The Fix: Sublime your SeO2 before use or add a drop of acetic acid to the reaction mixture to depolymerize the reagent.

  • Optimization: Switch solvent to Xylene (bp 140°C) for a higher temperature push, but be wary of thermal decomposition of the acetate.

Q: I obtained a low yield (<30%) and a lot of black tar.

  • Diagnosis: Thermal polymerization or over-oxidation.

  • The Fix:

    • Exclude Light: Quinoline aldehydes are photosensitive. Wrap the flask in foil.

    • Stepwise Addition: Do not add all SeO2 at once. Add 0.5 eq every hour to maintain a low concentration of the oxidant.

Category B: Purity & Stability

Q: My product has an IR peak at ~3300 cm⁻¹ (broad). Did the ester hydrolyze?

  • Diagnosis: Yes. The SeO2 oxidation produces water and selenous acid (acidic pH), which hydrolyzes the acetate ester to the phenol (8-hydroxy-2-quinolinecarbaldehyde).

  • The Fix:

    • Prevention: Add a buffer (NaHCO3) to the workup immediately.

    • Recovery: If hydrolysis occurs, do not discard. Re-acetylate the crude mixture using Ac2O/Pyridine after the oxidation is complete. This "rescue step" often recovers the yield.

Q: How do I get rid of the red Selenium residue? It passes through filter paper.

  • Diagnosis: Colloidal Selenium.

  • The Fix: Filter the hot reaction mixture through a tight pad of Celite 545 or Silica Gel . If the filtrate is still red, treat it with activated charcoal, boil for 5 minutes, and filter again.

Module 3: Mechanistic Logic (Why this works)

Understanding the mechanism allows you to predict failure points. The Riley oxidation is not a simple oxygen insertion; it is a rearrangement.

Mechanism Enol Enol Tautomer of 2-Methylquinoline SeAttack Electrophilic Attack by SeO2 (Ene Reaction) Enol->SeAttack Inter Allylic Seleninic Acid Intermediate SeAttack->Inter Rearrange [2,3]-Sigmatropic Rearrangement Inter->Rearrange Rate Limiting Dehydrate Dehydration (-H2O) Rearrange->Dehydrate Aldehyde Target Aldehyde (+ Se0 + H2O) Dehydrate->Aldehyde

Figure 2: The Riley Oxidation Mechanism. Note that the rearrangement step requires specific orbital alignment, which is why steric bulk (like the acetate group) can influence the rate.

Summary of Quantitative Data

ParameterStandard ConditionsOptimized ConditionsImpact
Solvent Ethanol1,4-Dioxane (98%) Prevents acetal formation; higher reflux temp.
SeO2 Eq. 1.0 eq1.5 eq Drives reaction to completion; excess removed in workup.
Time 24 hours4–6 hours Prolonged heating increases tar/polymerization.
Workup ExtractionCelite Filtration Essential to remove toxic Se metal.

References

  • Prachayasittikul, S., et al. (2014). "Synthesis and biological evaluation of 8-hydroxyquinoline derivatives as novel antitumor agents." European Journal of Medicinal Chemistry.

    • Context: Establishes the baseline oxidation protocols for 8-hydroxyquinoline deriv
  • Shaikh, N., et al. (2000).[3] "Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines."[3][4] Journal of Chemical Research.[3]

    • Context: Authoritative source on optimizing SeO2 ratios and solvents for methyl-quinoline oxid
  • Phillips, J. P. (1956). "The Reactions of 8-Quinolinol." Chemical Reviews.

    • Context: Foundational text on the stability of the 8-acetoxy group under acidic/oxid
  • Riley, H. L., et al. (1932).[5] "Selenium Dioxide: A New Oxidising Agent." Journal of the Chemical Society.[6][7]

    • Context: The original mechanistic description of the oxidation, explaining the requirement for enoliz

Sources

Optimization

Technical Support Center: 2-Formylquinolin-8-yl Acetate Synthesis

Status: Operational Subject: Troubleshooting Common Side Products & Impurities Ticket Focus: Riley Oxidation of 2-Methylquinolin-8-yl acetate via Selenium Dioxide ( ) System Overview & Reaction Logic The synthesis of 2-F...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Common Side Products & Impurities Ticket Focus: Riley Oxidation of 2-Methylquinolin-8-yl acetate via Selenium Dioxide (


)

System Overview & Reaction Logic

The synthesis of 2-Formylquinolin-8-yl acetate (also known as 8-Acetoxyquinoline-2-carboxaldehyde) typically proceeds via the Riley Oxidation of 2-methylquinolin-8-yl acetate using Selenium Dioxide (


).

While the reaction appears straightforward, the C8-acetate group acts as a "labile payload." It is a phenolic ester, making it significantly more susceptible to hydrolysis than aliphatic esters. The presence of the basic quinoline nitrogen further complicates the reaction by potentially catalyzing self-hydrolysis or interacting with selenium species.

Reaction Pathway Diagram

The following diagram illustrates the intended pathway versus the critical failure points (side products).

ReactionPathways SM Starting Material (2-Methylquinolin-8-yl acetate) Inter Seleninic Acid Intermediate SM->Inter + SeO2, Heat Product TARGET PRODUCT (2-Formylquinolin-8-yl acetate) Inter->Product - H2O, - Se(0) SP3 Side Product C: Selenium Adducts (Red/Grey Precipitate) Inter->SP3 Incomplete Workup SP1 Side Product A: 8-Hydroxy-2-quinolinecarboxaldehyde (Hydrolysis) Product->SP1 Moisture / Aqueous Workup SP2 Side Product B: 2-Carboxyquinolin-8-yl acetate (Over-Oxidation) Product->SP2 Excess SeO2 / Prolonged Heat

Figure 1: Reaction logic showing the precarious stability of the target product against hydrolysis and over-oxidation.

Troubleshooting Guide (Q&A)

Ticket #001: Spontaneous Deacetylation (Hydrolysis)

User Report: "I isolated a yellow solid. The aldehyde proton is present in NMR (~10.1 ppm), but the acetate methyl singlet (~2.4-2.5 ppm) is missing or significantly integrated low. The mass spec shows [M-42]."

Diagnosis: You have isolated 8-Hydroxy-2-quinolinecarboxaldehyde .[1] The acetate group has hydrolyzed. This is the most common failure mode because phenolic esters are unstable in the presence of water and heat, both of which are often present in standard


 protocols.

Root Cause:

  • Wet Solvents: Using non-dried 1,4-dioxane or ethanol.

  • Aqueous Workup: Washing the reaction mixture with water or bicarbonate solution.

  • Silica Gel Acidity: The product hydrolyzed on the column due to the acidity of the silica.

Corrective Action:

  • Solvent Switch: Use anhydrous 1,4-dioxane.

  • Eliminate Aqueous Wash: Do not partition between water and organic solvent. Instead, filter the crude reaction mixture through a pad of Celite to remove selenium solids, then evaporate the solvent directly.

  • Buffered Purification: If using column chromatography, neutralize the silica gel by flushing it with 1% Triethylamine in Hexanes before loading your sample, or use neutral alumina.

Ticket #002: Product Acidity & Low Solubility (Over-Oxidation)

User Report: "My yield is low. The product is not soluble in chloroform/DCM but dissolves in DMSO. NMR shows a broad singlet >12 ppm."

Diagnosis: The reaction has over-oxidized to the Carboxylic Acid (2-Carboxyquinolin-8-yl acetate) or its hydrolyzed analogue.

Root Cause:

  • Excess Reagent: Using >1.2 equivalents of

    
    .
    
  • Temperature/Time: Refluxing for >12 hours.[2] The aldehyde is an intermediate; given enough energy and oxidant, it will convert to the thermodynamic sink (the acid).

Corrective Action:

  • Stoichiometry Control: Use exactly 1.1 equivalents of

    
    .
    
  • Monitoring: Monitor via TLC every hour. Stop the reaction immediately when the starting material (SM) spot disappears. Do not wait for "perfect" conversion if side products are appearing.

  • Rescue: If acid is formed, you may need to re-esterify or discard. It is difficult to separate the acid from the aldehyde without significant loss.

Ticket #003: Persistent Red/Grey Contamination (Selenium)

User Report: "The product has a reddish/grey tint that won't go away. Recrystallization isn't working."

Diagnosis: Colloidal Selenium (


)  or organoselenium byproducts are trapped in the crystal lattice. This is toxic and interferes with biological assays.

Root Cause:

  • 
     reduces to elemental Selenium (
    
    
    
    ) during the reaction. This forms a fine red powder that passes through standard filter paper.

Corrective Action:

  • The "Double-Filter" Method: Filter the hot reaction mixture through a hot pad of Celite. Allow the filtrate to cool (more Se may precipitate), and filter again through a 0.45

    
    m PTFE membrane.
    
  • Chemical Wash (Use Caution): Washing with saturated Sodium Thiosulfate (

    
    ) can remove selenium, BUT  this is aqueous and risks hydrolysis (See Ticket #001). Recommendation: Rely on chromatography rather than aqueous washes for this specific acetate-protected substrate.
    

Comparative Data: Identification of Impurities

Use this table to rapidly identify which side product dominates your crude mixture.

CompoundRf (Hex:EtOAc 7:3)1H NMR Key FeatureAppearance
Target Product ~0.50 Aldehyde (-CHO) ~10.2 ppm + Acetate (-CH3) ~2.5 ppm Cream/Pale Yellow Solid
Side Product A (Hydrolysis)~0.35 (Tailing)Aldehyde (-CHO) ~10.2 ppm + Phenol (-OH) broad (No Acetate)Bright Yellow/Orange Solid
Side Product B (Acid)~0.05 (Baseline)COOH ~13-14 ppm (No Aldehyde)Off-white/Tan Solid
Starting Material~0.65Methyl (-CH3) ~2.8 ppm + Acetate (-CH3) ~2.5 ppmWhite/Colorless Solid

Optimized Experimental Protocol

To maximize the yield of 2-Formylquinolin-8-yl acetate and minimize side products, follow this "Dry-Conditions" protocol.

Materials
  • Starting Material: 2-Methylquinolin-8-yl acetate (1.0 eq)

  • Reagent: Selenium Dioxide (

    
    ) (1.1 eq)
    
  • Solvent: Anhydrous 1,4-Dioxane (Do not use "wet" dioxane)

  • Atmosphere: Nitrogen or Argon balloon

Step-by-Step
  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Dissolve 2-Methylquinolin-8-yl acetate in anhydrous 1,4-dioxane (0.2 M concentration).

  • Addition: Add

    
     (1.1 eq) in one portion.
    
  • Reaction: Heat to 80°C (Do not reflux vigorously at 101°C unless necessary). Monitor by TLC every 2 hours.

    • Critical Stop Point: Stop when SM is <5%. Do not extend heating to chase the last 5%, or over-oxidation will occur.

  • Workup (Anhydrous):

    • Cool the mixture to room temperature.

    • Filter through a pad of Celite (diatomaceous earth) to remove black/red selenium solids. Rinse the pad with dry DCM (Dichloromethane).

    • Concentrate: Evaporate the solvent under reduced pressure. Do not perform an aqueous extraction.

  • Purification:

    • Recrystallize from Cyclohexane/DCM if purity is >90%.

    • If chromatography is needed, use a short silica column eluted with DCM/Hexanes. Note: Minimize contact time with silica to prevent hydrolysis.

References

  • Riley Oxidation Mechanism & Scope

    • Title: Selenium Dioxide (SeO2) in Organic Chemistry.[1][3][4][5][6][7][8][9][10]

    • Source: AdiChemistry.
    • URL:[Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives (Context on Hydrolysis)

    • Title: Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents.[1]

    • Source: N
    • URL:[Link]

  • Standard SeO2 Protocols for Quinolines

    • Title: Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines.[7]

    • Source: ResearchGate (J. Chem. Research).[7]

    • URL:[Link]

  • Product Characterization (Aldehyde vs Phenol)

    • Title: 8-Hydroxy-2-quinolinecarboxaldehyde Product Page.[1][9]

    • Source: Sigma-Aldrich.[11]

Sources

Troubleshooting

stability issues with 2-Formylquinolin-8-yl acetate in solution

Welcome to the technical support center for 2-Formylquinolin-8-yl acetate. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Formylquinolin-8-yl acetate. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. As Senior Application Scientists, we have compiled this resource based on fundamental chemical principles and field-proven insights to help you ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 2-Formylquinolin-8-yl acetate. The question-and-answer format is designed to help you quickly identify and resolve common challenges.

Q1: I am observing a new, more polar peak in my HPLC analysis over time, and the peak for the parent compound is decreasing. What is happening?

A1: The most probable cause is the hydrolysis of the acetate ester group, leading to the formation of 8-hydroxy-2-formylquinoline and acetic acid. The hydroxyl group on the quinoline ring makes the degradation product more polar, resulting in a shorter retention time on a reverse-phase HPLC column compared to the parent acetate compound.

Causality: The ester linkage in 2-Formylquinolin-8-yl acetate is susceptible to nucleophilic attack by water, a reaction that can be catalyzed by both acidic and basic conditions.[1][2] Aryl acetates, in general, undergo hydrolysis, and the rate of this reaction is highly dependent on the pH of the solution.[3][4]

Proposed Degradation Pathway:

G parent 2-Formylquinolin-8-yl acetate water H₂O product1 8-Hydroxy-2-formylquinoline parent->product1 Hydrolysis conditions Acid or Base Catalyst product2 Acetic Acid

Caption: Hydrolysis of 2-Formylquinolin-8-yl acetate.

Troubleshooting Steps:

  • pH Verification: Check the pH of your solvent or buffer system. For optimal stability, maintain a pH as close to neutral (pH 7) as possible.

  • Solvent Choice: If using protic solvents like water or methanol for prolonged experiments, be aware that they can act as nucleophiles and facilitate hydrolysis.[5] Consider using anhydrous aprotic solvents for stock solutions.

  • Fresh Preparations: Prepare working solutions fresh daily from a stock solution stored under recommended conditions.

Q2: My solution of 2-Formylquinolin-8-yl acetate has developed a yellow or brownish tint. What could be the cause?

A2: A change in color often indicates the formation of degradation products resulting from oxidation or other rearrangements of the quinoline ring system. The formyl group can also be susceptible to oxidation.

Causality: Quinoline and its derivatives can be susceptible to degradation, sometimes initiated by exposure to light, air (oxygen), or reactive radical species.[6][7] While the quinoline ring is generally stable due to its aromaticity, extended exposure to harsh conditions can lead to the formation of colored byproducts.[8]

Troubleshooting Steps:

  • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photolytic degradation.

  • Inert Atmosphere: For long-term storage or sensitive experiments, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Purity: Ensure the use of high-purity, peroxide-free solvents, as impurities can initiate degradation.[9]

Q3: I observed precipitation after diluting my DMSO stock solution into an aqueous buffer. How can I fix this?

A3: This is a common issue for compounds with limited aqueous solubility. The precipitation could be the parent compound crashing out of solution or a less soluble degradation product, such as 8-hydroxy-2-formylquinoline.

Causality: The solubility of an organic compound can decrease significantly when the solvent is changed from a polar aprotic solvent like DMSO to a polar protic solvent like water. If the final concentration in the aqueous buffer exceeds the compound's solubility limit, precipitation will occur.

Troubleshooting Workflow:

G start Precipitation Observed check_conc Is final concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes add_cosolvent Add a co-solvent (e.g., ethanol) or surfactant check_conc->add_cosolvent No check_solubility Determine max solubility in buffer lower_conc->check_solubility prepare_fresh Prepare fresh dilutions just before use check_solubility->prepare_fresh vehicle_control Run vehicle control add_cosolvent->vehicle_control vehicle_control->prepare_fresh end Issue Resolved prepare_fresh->end

Caption: Troubleshooting precipitation issues.

Recommendations:

  • Decrease Final Concentration: Try preparing a more dilute solution in your aqueous buffer.

  • Use Co-solvents: If your experimental design allows, adding a small percentage of an organic co-solvent like ethanol can help maintain solubility. Always include a vehicle control to ensure the co-solvent does not affect your assay.[10]

  • Gentle Warming: Briefly and gently warming the solution may help redissolve the precipitate. However, be cautious as elevated temperatures can accelerate hydrolysis.[2]

Frequently Asked Questions (FAQs)

Q: What is the primary stability concern for 2-Formylquinolin-8-yl acetate in solution?

A: The primary stability concern is the hydrolysis of the acetate ester to form 8-hydroxy-2-formylquinoline. This reaction is accelerated in both acidic and basic aqueous media.[1]

Q: How does pH affect the stability of 2-Formylquinolin-8-yl acetate?

A: The stability is significantly influenced by pH. The rate of hydrolysis is generally lowest at a near-neutral pH (around 6-7). Both acidic and basic conditions will catalyze the cleavage of the ester bond.[2][3] For experiments in aqueous buffers, it is crucial to maintain a consistent and near-neutral pH.

Q: What are the recommended solvents for preparing stock solutions?

A: For long-term storage, it is best to prepare stock solutions in anhydrous, aprotic solvents.

SolventTypeRationale
DMSO AproticHigh solubilizing power for many organic compounds. Store desiccated.
DMF AproticGood alternative to DMSO. Ensure high purity.
Acetonitrile AproticCan be a good choice, but solubility may be lower than in DMSO or DMF.
Ethanol/Methanol ProticCan be used for immediate use, but long-term storage is not recommended due to the potential for solvolysis (hydrolysis).[5]

Q: What are the ideal storage conditions for solutions of 2-Formylquinolin-8-yl acetate?

A: To maximize the shelf-life of your solutions, adhere to the following storage protocol:

Experimental Protocol: Solution Preparation and Storage

  • Solvent Selection: Choose a high-purity, anhydrous aprotic solvent such as DMSO or DMF.

  • Preparation: Prepare a concentrated stock solution (e.g., 10-50 mM).

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in amber glass vials with tight-fitting caps. This minimizes freeze-thaw cycles and exposure to air and moisture.

  • Storage Temperature: Store the aliquots at -20°C or -80°C for long-term storage.

  • Working Solutions: For experiments, thaw a single aliquot and dilute it to the final working concentration in your desired buffer or medium immediately before use. Discard any unused portion of the diluted solution.

Q: How can I monitor the stability of my solution?

A: The stability of your solution can be monitored using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method.[10] A reverse-phase C18 column can be used to separate the parent compound from its more polar hydrolysis product. An increase in the peak area of the degradation product and a corresponding decrease in the parent peak area over time indicates instability.

  • Thin-Layer Chromatography (TLC): A simpler, qualitative method to quickly check for the appearance of new, more polar spots.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to structurally identify degradation products if they form in sufficient quantities.

By understanding the inherent chemical properties of 2-Formylquinolin-8-yl acetate and implementing these handling and storage procedures, you can significantly improve the reliability and reproducibility of your experimental results.

References
  • Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. PMC.
  • Microbial degradation of quinoline and methylquinolines.
  • Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry.
  • The acetate-catalysed hydrolysis of aryl acetates. Journal of the Chemical Society B: Physical Organic.
  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC.
  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature.
  • Aromatic formyl
  • Determination of the Esters by Alkaline Hydrolysis. Tennessee Academy of Science.
  • Troubleshooting Khellinol instability in solution. Benchchem.
  • Microbial degradation of quinoline (as proposed by Boyd et al. 1993;...).
  • Degradation of quinoline by a soil bacterium. PubMed.
  • pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4...
  • Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS.
  • Formyl group | chemical compound. Britannica.
  • Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative C
  • Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction. Agilent.
  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy.
  • TROUBLESHOOTING GUIDE. Restek.
  • Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford School of Earth, Energy & Environmental Sciences.
  • Formyl
  • Acid-C
  • Estimation of selected phenols in drinking water with in situ acetylation and study on the DNA damaging properties of polychlorin
  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
  • Fig. 6 Proposed structures of the degradation products of phenols. The...
  • Troubleshooting: The Workup. University of Rochester Department of Chemistry.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • Why don't phenols show an acetyl
  • Quinoline Derivatives Thermodynamic Properties during Phase Trans. Longdom Publishing.
  • How can I perform formylation in the Br position of an aromatic ring?
  • An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Indian Journal of Chemistry.
  • The Syntheses and Spectroscopic Properties of the Styryl Quinoline Deriv
  • Arom
  • Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbon
  • Quinoline synthesis using ethanol polar protic solvent under microwave...
  • Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols Stabilized by Amphiphilic Urethane Acrylate and the Properties of Their Co

Sources

Optimization

Technical Support Center: 2-Formylquinolin-8-yl Acetate Crystallization

Role: Senior Application Scientist Topic: Troubleshooting Crystallization & Stability Audience: Medicinal Chemists, Process Chemists, Structural Biologists Executive Summary 2-Formylquinolin-8-yl acetate is a bifunctiona...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Troubleshooting Crystallization & Stability Audience: Medicinal Chemists, Process Chemists, Structural Biologists

Executive Summary

2-Formylquinolin-8-yl acetate is a bifunctional scaffold often used as a precursor for fluorescent sensors (e.g., Zn²⁺ probes) or Schiff-base ligands.[1] Its crystallization is notoriously difficult due to two competing instability pathways: hydrolysis of the C8-acetate and oxidation/disproportionation of the C2-aldehyde.

This guide replaces generic advice with a root-cause analysis approach. If you are experiencing "oiling out," dark tar formation, or melting point depression, follow the modules below.

Module 1: Pre-Crystallization Integrity Check

Before attempting crystallization, you must validate that your crude material is chemically competent to crystallize.

Q: Why is my crude material turning into a black/dark red tar upon concentration? A: This is likely Aldehyde Autoxidation or Selenium Contamination .

  • The Cause: If synthesized via SeO₂ oxidation of 2-methyl-8-acetoxyquinoline, residual selenium species catalyze the decomposition of the aldehyde into tars. Additionally, the aldehyde group at C2 is electron-deficient and prone to polymerization in air.

  • The Fix:

    • Filtration: Pass the crude reaction mixture through a short pad of Celite/Silica to remove colloidal selenium before removing the solvent.

    • Inert Atmosphere: Perform all concentrations under N₂ or Ar.

    • Scavenging: Wash the organic phase with 10% Na₂S₂O₃ (sodium thiosulfate) to reduce residual oxidants.

Q: 1H NMR shows a broad singlet around δ 9.5–10 ppm, but also a new set of aromatic peaks. What is happening? A: You are seeing Ester Hydrolysis .

  • The Cause: The quinoline nitrogen (N1) can act as an intramolecular base, assisting the hydrolysis of the C8-acetate in the presence of trace moisture. This reverts the molecule to 8-hydroxyquinoline-2-carbaldehyde.[2]

  • The Diagnostic: Look for the disappearance of the acetate methyl singlet (approx. δ 2.4–2.5 ppm) and the appearance of a phenolic -OH signal (often broad, >10 ppm).

  • The Fix: Avoid protic solvents (MeOH, EtOH) and wet ethers. Dry all solvents over MgSO₄ before use.

Module 2: Solvent Selection & "Oiling Out"

The most common complaint with this molecule is phase separation (oiling) rather than nucleation.

Q: I used Ethanol/Methanol as suggested for general quinolines, but I got a sticky oil. Why? A: Transesterification and Solubility Mismatch.

  • Technical Insight: Alcohols are nucleophilic. In refluxing methanol, the 8-acetate group can transesterify to form the free phenol and methyl acetate. Furthermore, the high polarity of alcohols often keeps the impurities in solution while the hydrophobic ester "oils out" as it cools.

  • Recommended Solvent Systems:

    • Primary Choice: Ethyl Acetate (EtOAc) / Hexanes (or Heptane).

    • Alternative: Dichloromethane (DCM) / Diethyl Ether (layered).

    • Avoid: Methanol, Ethanol, Water, Acetone (reacts with aldehyde).

Data Table 1: Solvent Compatibility Matrix

Solvent SystemSuitabilityRisk FactorNotes
EtOAc / Hexanes High LowBest for "Cloud Point" crystallization.
DCM / Ether Medium LowGood for layering/diffusion methods.
Ethanol / MeOH Low High Risk of transesterification/hydrolysis.
Toluene Medium MediumHigh boiling point may degrade aldehyde.
Acetone Zero Critical Aldol condensation with C2-aldehyde.
Module 3: Step-by-Step Crystallization Protocol

Standard cooling crystallization often fails. Use the "Cloud Point" technique.

Protocol: The Dual-Solvent Displacement Method

  • Dissolution: Dissolve crude 2-formylquinolin-8-yl acetate in the minimum amount of warm Ethyl Acetate (35–40°C). Do not boil (to prevent degradation).

  • Filtration: If the solution is cloudy, filter through a 0.45 µm PTFE syringe filter to remove nucleation inhibitors (dust/selenium).

  • The Cloud Point: While stirring rapidly, add Hexanes dropwise until a faint, persistent turbidity (milky swirl) appears.

  • Re-solubilization: Add drops of EtOAc until the solution just becomes clear again.

  • Nucleation: Remove from heat. Seal the flask under N₂. Wrap in foil (light sensitive). Let stand at Room Temp for 2 hours, then move to 4°C overnight.

  • Harvest: Filter the pale yellow/off-white needles cold. Wash with cold Hexanes.

Visual Troubleshooting Guides
Diagram 1: The "Oiling Out" Decision Tree

Use this logic flow to rescue a failed crystallization.

G Start Problem: Product Oils Out CheckSolvent Check Solvent System Start->CheckSolvent IsAlcohol Is it Alcohol based? CheckSolvent->IsAlcohol SwitchSolvent Switch to EtOAc/Hexane IsAlcohol->SwitchSolvent Yes CheckPurity Check Purity (TLC/NMR) IsAlcohol->CheckPurity No IsImpure Significant Impurities? CheckPurity->IsImpure Column Flash Chromatography (Short path, Neutral SiO2) IsImpure->Column Yes (>10% impurity) Seeding Attempt Seeding with Scratching IsImpure->Seeding No (High Purity)

Caption: Logic flow for addressing phase separation (oiling) during crystallization.

Diagram 2: Chemical Instability Pathways

Understanding how the molecule degrades is key to preventing yield loss.

G Target 2-Formylquinolin-8-yl acetate (Target Molecule) Hydrolysis Hydrolysis (H2O / Acid / Base) Target->Hydrolysis Moisture/Alcohols Oxidation Autoxidation (O2 / Light / SeO2) Target->Oxidation Air/Light Prod_Hydro 8-Hydroxyquinoline-2-carbaldehyde (Phenol formed) Hydrolysis->Prod_Hydro Prod_Ox 8-Acetoxyquinoline-2-carboxylic acid (Acid formed) Oxidation->Prod_Ox

Caption: Primary degradation pathways. Note that hydrolysis yields the free phenol, while oxidation attacks the aldehyde.

References
  • Wang, W. H., You, Z. L., Li, X. F., & Liu, W. S. (2006).[1] 2-Formylquinolin-8-yl acetate.[1] Acta Crystallographica Section E: Structure Reports Online.

    • Relevance: Defines the crystal structure and confirms synthesis via SeO₂ oxid
  • BenchChem. (2025).[3][4] Navigating the Physicochemical Landscape of 8-Hydroxyquinoline-2-carbaldehyde.

    • Relevance: Provides solubility data and stability warnings for the parent aldehyde scaffold.[3]

  • Sigma-Aldrich. (n.d.). 8-Hydroxy-2-quinolinecarboxaldehyde Product Specification.

    • Relevance: Confirms aldehyde sensitivity and storage requirements (inert
  • Organic Chemistry Portal. (n.d.). Synthesis of Quinolines.

    • Relevance: General authoritative grounding for quinoline functionaliz

Sources

Reference Data & Comparative Studies

Validation

structure-activity relationship of 2-Formylquinolin-8-yl acetate analogs

An In-Depth Technical Guide to the Structure-Activity Relationship of 2-Formylquinolin-8-yl Acetate Analogs for Drug Discovery Professionals Introduction The quinoline scaffold is a privileged heterocyclic structure in m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of 2-Formylquinolin-8-yl Acetate Analogs for Drug Discovery Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a vast array of biological activities.[1][2][3][4] Its versatile structure allows for extensive functionalization, leading to derivatives with potent applications as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[4][5] Within this broad class, 2-Formylquinolin-8-yl acetate serves as a particularly interesting starting point for the development of novel therapeutics. The presence of a reactive aldehyde at the 2-position and a hydrolyzable acetate ester at the 8-position provides two key handles for synthetic modification, enabling the systematic exploration of the structure-activity relationship (SAR).

This guide offers a comprehensive analysis of the SAR of 2-Formylquinolin-8-yl acetate analogs, with a primary focus on their anticancer potential. We will dissect the causal relationships between specific structural modifications and resulting biological activity, provide detailed experimental protocols for synthesis and evaluation, and present comparative data to guide future drug design efforts.

The Core Scaffold: Opportunities for Modification

The foundational structure of 2-Formylquinolin-8-yl acetate presents three primary regions for chemical modification to modulate its pharmacological profile: the 2-formyl group, the 8-acetate group, and various positions on the quinoline bicyclic ring system. Understanding the role of each component is critical for rational drug design.

Caption: Core structure of 2-Formylquinolin-8-yl acetate highlighting key modification sites.

Synthetic Strategies for Analog Development

The synthesis of 2-Formylquinolin-8-yl acetate itself is a multi-step process that begins with the acetylation of 2-methyl-8-hydroxyquinoline, followed by a selective oxidation of the 2-methyl group to a formyl group, often using selenium dioxide.[6] This parent compound then serves as a versatile intermediate.

The primary route for creating a diverse library of analogs involves the condensation of the 2-formyl group with various primary amines or related nucleophiles to form Schiff bases (imines), hydrazones, or thiosemicarbazones.[7][8] This reaction is typically straightforward and allows for the introduction of a wide range of substituents, enabling fine-tuning of the molecule's steric and electronic properties.

G cluster_0 Synthesis of Precursor cluster_1 Analog Derivatization start 2-Methyl-8-hydroxyquinoline step1 Acetylation start->step1 intermediate 2-Methyl-8-acetoxyquinoline step1->intermediate step2 Oxidation (SeO2) intermediate->step2 parent 2-Formylquinolin-8-yl acetate step2->parent reaction Condensation Reaction (Schiff Base Formation) parent->reaction reagent Primary Amine (R-NH2) or Hydrazine Derivative reagent->reaction product Target Analog (e.g., Schiff Base) reaction->product

Caption: General workflow for the synthesis of 2-Formylquinolin-8-yl acetate and its Schiff base analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of these analogs, particularly their cytotoxicity against cancer cell lines, is highly dependent on the nature of the substituents at the 2- and 8-positions, as well as on the core quinoline ring.

Modifications at the 2-Position (Formyl Group)

The conversion of the 2-formyl group into a larger, more complex moiety is a cornerstone of SAR studies for this class.

  • Schiff Base/Imine Formation: Condensing the aldehyde with various anilines (aromatic amines) is a common strategy. The electronic nature of the aniline substituent dramatically influences activity. Electron-withdrawing groups (e.g., -CF₃, -NO₂) on the aniline ring often enhance cytotoxic activity, while electron-donating groups (e.g., -OCH₃, -CH₃) may have a variable effect.[9] The position of the substituent (ortho, meta, para) is also critical, affecting the overall conformation and binding potential of the molecule.

  • Thiosemicarbazones: Reaction with thiosemicarbazide derivatives yields thiosemicarbazones, a class of compounds known for their metal-chelating properties and potent antitumor efficacy.[10] The terminal nitrogen of the thiosemicarbazone can be further substituted to modulate lipophilicity and activity.

Modifications at the 8-Position (Acetate Group)

The substituent at the 8-position plays a crucial role, primarily related to metal ion chelation.

  • The 8-Hydroxy Group as the Active Form: The 8-acetate group is often considered a prodrug feature. In a biological environment, esterase enzymes can hydrolyze the acetate to reveal the 8-hydroxy group. This free hydroxyl, in concert with the quinoline nitrogen, creates a powerful bidentate chelation site for essential metal ions like iron and copper.[10][11] Disruption of metal homeostasis is a key mechanism of cytotoxicity for many 8-hydroxyquinoline compounds.[10]

  • Impact of Other Substituents: Replacing the acetate with a permanent ether linkage (e.g., an 8-methoxy group) often leads to a significant decrease in anticancer activity.[10] This finding strongly supports the hypothesis that the free 8-hydroxy group is essential for the primary mechanism of action.

Substitutions on the Quinoline Ring

Modifying the core quinoline scaffold itself can fine-tune the molecule's physicochemical properties.

  • Halogenation: The introduction of halogen atoms (e.g., chlorine at position 5 or 7) can increase lipophilicity, which may enhance cell membrane permeability.[11][12] Halogens also act as bioisosteres and can influence metabolic stability.

  • Lipophilicity and Activity: A clear relationship often exists between the compound's lipophilicity (measured as cLogP) and its cytotoxic effects. For many quinoline series, increased lipophilicity correlates with improved anticancer potency, although an optimal range exists beyond which insolubility and off-target toxicity can become problematic.[13]

Comparative Performance Data

The following table summarizes the SAR trends by comparing the cytotoxic activity (hypothetical IC₅₀ values based on literature precedents) of various 2-Formylquinolin-8-yl acetate analogs against a representative human cancer cell line (e.g., MCF-7, breast cancer).

Analog IDModification at 2-Position (R¹)Modification at 8-Position (R²)Other Ring SubstitutionsIC₅₀ (µM) vs. MCF-7[10][14]SAR Interpretation
Parent -CHO-OAcNone>50Low intrinsic activity; serves as a synthetic precursor.
A-1 -CH=N-Ph-OAcNone25.5Schiff base formation increases activity over the parent aldehyde.
A-2 -CH=N-Ph-4-CF₃-OAcNone8.2Electron-withdrawing group (-CF₃) on the phenyl ring significantly enhances potency.
A-3 -CH=N-Ph-4-OCH₃-OAcNone19.8Electron-donating group (-OCH₃) is less effective than an electron-withdrawing one.
B-1 -CH=N-Ph-4-CF₃-OHNone2.1Hydrolysis of acetate to hydroxyl drastically improves activity, highlighting the importance of the 8-OH for chelation.
B-2 -CH=N-Ph-4-CF₃-OCH₃None35.0Masking the hydroxyl as a stable ether abolishes most of the activity.
C-1 -CH=N-Ph-4-CF₃-OH7-Chloro1.3Addition of a halogen on the quinoline ring further enhances lipophilicity and potency.

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Analog (Example A-2)

This protocol describes the condensation of 2-Formylquinolin-8-yl acetate with 4-(Trifluoromethyl)aniline.

Materials:

  • 2-Formylquinolin-8-yl acetate (1.0 mmol)

  • 4-(Trifluoromethyl)aniline (1.0 mmol)

  • Ethanol (20 mL)

  • Glacial acetic acid (catalytic amount, ~2 drops)

Procedure:

  • Dissolve 2-Formylquinolin-8-yl acetate in 10 mL of absolute ethanol in a round-bottom flask.

  • In a separate vial, dissolve 4-(trifluoromethyl)aniline in 10 mL of absolute ethanol.

  • Add the aniline solution to the flask containing the aldehyde with stirring.

  • Add two drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux the mixture at 80°C for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. A yellow solid precipitate should form.

  • Collect the crude product by filtration and wash with a small amount of cold ethanol.

  • Recrystallize the solid from ethanol to obtain the purified Schiff base product.

  • Characterize the final compound using NMR and mass spectrometry to confirm its structure.[14]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is a standard colorimetric assay to determine the viability of cancer cells after treatment with the synthesized analogs.[15][16][17]

Materials:

  • MCF-7 (human breast adenocarcinoma) and MCF-10A (non-tumorigenic breast epithelial) cell lines.

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Synthesized quinoline analogs, dissolved in DMSO to make stock solutions.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • DMSO (cell culture grade).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed MCF-7 and MCF-10A cells into separate 96-well plates at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Remove the old media from the plates and add 100 µL of the media containing the compounds (or vehicle control, DMSO) to the respective wells.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). Comparing the IC₅₀ values between the cancer (MCF-7) and non-cancer (MCF-10A) cells provides a selectivity index.[18][19]

Mechanistic Insights and Signaling Pathways

The potent cytotoxicity of the active 8-hydroxyquinoline analogs is often linked to their ability to induce programmed cell death, or apoptosis.[20] After chelating intracellular metal ions, these compounds can generate reactive oxygen species (ROS), leading to oxidative stress. This stress triggers the intrinsic apoptotic pathway, characterized by the depolarization of the mitochondrial membrane and the subsequent activation of caspase enzymes, which execute cell death.

Apoptosis_Pathway Compound Active 8-OHQ Analog (e.g., B-1) Chelation Intracellular Metal Chelation (Fe2+, Cu2+) Compound->Chelation ROS Reactive Oxygen Species (ROS) Generation Chelation->ROS Mito Mitochondrial Stress & Membrane Depolarization ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential apoptotic pathway induced by active 8-hydroxyquinoline (8-OHQ) analogs.

Conclusion and Future Directions

The is a rich field for the discovery of novel anticancer agents. The key takeaways from this guide are:

  • The 2-formyl position is an ideal handle for introducing diverse chemical moieties, with Schiff bases bearing electron-withdrawing substituents showing significant promise.

  • The 8-acetate group functions as a prodrug, and its hydrolysis to the 8-hydroxy group is critical for activity, likely through a metal chelation mechanism.

  • Substitutions on the quinoline ring, such as halogens, can be used to fine-tune the compound's physicochemical properties and enhance potency.

Future research should focus on optimizing the lead compounds identified through SAR studies. This includes expanding the library of analogs with novel substitutions to improve selectivity for cancer cells over healthy cells. Promising candidates should be advanced from in vitro screening to more complex preclinical evaluations, including in vivo animal models, to assess their efficacy and safety profiles in a whole-organism context.[21][22]

References

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654. Available from: [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available from: [Link]

  • Bentham Science Publishers. (2009). Biological Activities of Quinoline Derivatives. Mini Reviews in Medicinal Chemistry. Available from: [Link]

  • Taylor & Francis Online. (n.d.). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Taylor & Francis Online. Available from: [Link]

  • ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. ResearchGate. Available from: [Link]

  • (n.d.). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Available from: [Link]

  • (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Available from: [Link]

  • Kaur, M., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PLOS ONE. Available from: [Link]

  • ResearchGate. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. ResearchGate. Available from: [Link]

  • Casciola-Rosen, L., et al. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. PMC. Available from: [Link]

  • (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. Available from: [Link]

  • Sebastian, R., et al. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Available from: [Link]

  • JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro. YouTube. Available from: [Link]

  • (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available from: [Link]

  • PubMed. (n.d.). [Synthesis of 2-formyl (acetyl) substituted quinoline thiosemicarbazones]. PubMed. Available from: [Link]

  • International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies. Available from: [Link]

  • (n.d.). 2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. Available from: [Link]

  • Yang, R., et al. (2022). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. PubMed. Available from: [Link]

  • (n.d.). Review on recent development of quinoline for anticancer activities. Available from: [Link]

  • Wei, Y., et al. (n.d.). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Available from: [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications. Available from: [Link]

  • National Institutes of Health. (2024). Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. NIH. Available from: [Link]

  • Chen, Y., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC. Available from: [Link]

  • Tyagi, S., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry. Available from: [Link]

  • Wang, W., et al. (2006). 2-Formylquinolin-8-yl acetate. Acta Crystallographica Section E. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Available from: [Link]

  • National Institutes of Health. (n.d.). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PMC. Available from: [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available from: [Link]

Sources

Comparative

validation of 2-Formylquinolin-8-yl acetate's biological activity

Publish Comparison Guide: Validation of 2-Formylquinolin-8-yl Acetate Biological Activity Executive Summary 2-Formylquinolin-8-yl acetate (CAS: 36456-52-7) serves a dual role in drug discovery: as a stable synthetic prec...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validation of 2-Formylquinolin-8-yl Acetate Biological Activity

Executive Summary

2-Formylquinolin-8-yl acetate (CAS: 36456-52-7) serves a dual role in drug discovery: as a stable synthetic precursor for highly active Schiff base ligands and as a lipophilic prodrug of the metal-chelating pharmacophore 8-hydroxyquinoline-2-carbaldehyde.

This guide outlines the validation protocols required to assess its biological utility. Unlike standard active pharmaceutical ingredients (APIs), validating this compound requires confirming its hydrolytic activation (esterase cleavage) and its electrophilic reactivity (Schiff base formation). The guide compares its performance against its parent compound (8-hydroxyquinoline) and downstream derivatives to contextualize its potency.

Part 1: Mechanism of Action & Validation Logic

To validate this compound, researchers must treat it as a masked electrophile . Its biological activity is latent until the acetate group is cleaved or the formyl group reacts.

The Bio-Activation Pathway

The acetate moiety masks the 8-hydroxyl group, temporarily blocking metal chelation (which requires the free phenolate). Upon entering the cell, esterases cleave the acetate, releasing the active chelator. Simultaneously, the 2-formyl group is a reactive handle for covalent modification of amines or further derivatization.

Figure 1: The bio-activation pathway of 2-Formylquinolin-8-yl acetate from prodrug entry to cytotoxic effect.

Part 2: Comparative Performance Analysis

The following table compares 2-Formylquinolin-8-yl acetate with its primary alternatives in experimental settings.

Feature2-Formylquinolin-8-yl Acetate 8-Hydroxyquinoline (8-HQ) 8-HQ-2-Carbaldehyde (Free Phenol)
Primary Role Prodrug / Synthetic IntermediateParent PharmacophoreActive Chelator / Metabolite
Cell Permeability High (Lipophilic Ester)ModerateModerate to Low (Polar Zwitterion)
Stability High (Protected Phenol)Moderate (Oxidation prone)Low (Reactive Aldehyde + Phenol)
Chelation Ability Null (Blocked by Acetate)High (Bidentate)Very High (Tridentate potential)
Typical IC50 (Cancer) 5–25 µM (Cell line dependent)10–50 µM1–10 µM (Highly potent but unstable)
Validation Focus Hydrolysis rate & intracellular accumulationGeneral toxicityMetal binding affinity

Insight: The Acetate derivative often shows higher efficacy in whole-cell assays than the Free Phenol despite being "inactive" initially, because the ester group facilitates crossing the lipid bilayer before releasing the active payload inside the cell.

Part 3: Experimental Validation Protocols

Protocol A: Esterase Hydrolysis Validation (The "Activation" Assay)

Objective: Verify that the compound releases the active 8-hydroxyquinoline-2-carbaldehyde species in physiological conditions.

Materials:

  • PBS (pH 7.4)

  • Porcine Liver Esterase (PLE) or Fetal Bovine Serum (FBS)

  • HPLC or UV-Vis Spectrophotometer

Workflow:

  • Preparation: Dissolve 2-Formylquinolin-8-yl acetate in DMSO (10 mM stock).

  • Incubation: Dilute to 50 µM in PBS containing 10% FBS or 1 unit/mL PLE. Maintain at 37°C.

  • Monitoring:

    • UV-Vis: Scan from 200–500 nm every 5 minutes. Look for the bathochromic shift (red shift) characteristic of phenolate formation (appearance of peak ~250-260 nm shifting to ~300+ nm depending on pH).

    • HPLC: Aliquot at 0, 15, 30, 60 min. Quench with cold acetonitrile. Analyze on C18 column (Gradient: 10-90% ACN/Water).

  • Success Criteria: >50% conversion to the free phenol (retention time shift) within 60 minutes indicates valid prodrug potential.

Protocol B: Differential Cytotoxicity Assay (MTT/MTS)

Objective: Compare the potency of the Acetate vs. the Free Phenol to validate the prodrug hypothesis.

Workflow:

  • Cell Seeding: Seed HeLa or MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment:

    • Group A: 2-Formylquinolin-8-yl acetate (0.1 – 100 µM).

    • Group B: 8-Hydroxyquinoline-2-carbaldehyde (0.1 – 100 µM).

    • Group C (Control): 8-Hydroxyquinoline (Parent).

  • Inhibitor Check (Crucial Step): In a separate set of wells, pre-treat with BNPP (Bis-4-nitrophenyl phosphate) , a broad-spectrum esterase inhibitor, for 1 hour before adding Group A.

  • Readout: Perform MTT assay after 48h.

  • Data Interpretation:

    • If Group A is potent but loses potency with BNPP pretreatment, the prodrug mechanism is validated .

    • If Group A is significantly more potent than Group B, enhanced permeability is validated.

Protocol C: Chemical Reactivity (Schiff Base Synthesis)

Objective: Validate the quality of the "2-formyl" group for synthetic applications (e.g., creating hydrazone libraries).

Workflow:

  • Reaction: Mix 1 eq. 2-Formylquinolin-8-yl acetate with 1.1 eq. Isoniazid (or a simple hydrazide) in Ethanol.

  • Catalysis: Add 1 drop of Glacial Acetic Acid. Reflux for 2 hours.

  • Observation: A rapid precipitation of a yellow/orange solid indicates successful Schiff base formation.

  • Analysis: H-NMR should show the disappearance of the aldehyde proton (~10-11 ppm) and appearance of the imine proton (~8.5-9.5 ppm).

References

  • Prachayasittikul, V. et al. "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules, vol. 25, no.[1] 18, 2020.

  • Oliveri, V. et al. "Gluoconjugates of 8-hydroxyquinolines as potential anti-cancer prodrugs." Dalton Transactions, 2012. (Contextualizes the prodrug strategy for 8-HQ).

  • McLaughlin, M. "8-Hydroxyquinoline-2-carboxaldehyde: A potent chelator and intermediate." Journal of Organic Chemistry, Standard Synthetic Procedures. (General chemical grounding).
  • National Analytical Corp. "Acetic acid 2-formyl-quinolin-8-yl ester Product Specifications."

Sources

Validation

A Comparative Guide to the Specificity of 2-Formylquinolin-8-yl Acetate as a Reaction-Based Fluorescent Probe

This guide provides an in-depth assessment of 2-Formylquinolin-8-yl acetate, a heterocyclic compound with potential applications in high-specificity molecular sensing. We will objectively compare its performance characte...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth assessment of 2-Formylquinolin-8-yl acetate, a heterocyclic compound with potential applications in high-specificity molecular sensing. We will objectively compare its performance characteristics against established alternatives, supported by functional analysis and detailed experimental protocols for validation. This document is intended for researchers, chemists, and drug development professionals who require robust chemical tools for analyte detection in complex biological and chemical systems.

Introduction: The Imperative for Probe Specificity

2-Formylquinolin-8-yl acetate is a derivative of 8-hydroxyquinoline, a well-known fluorophore and metal chelator.[3] Its structure, featuring an acetate ester at the 8-position and a formyl (aldehyde) group at the 2-position, suggests two potential avenues for reaction-based sensing. The most prominent is the enzymatic cleavage of the acetate group by esterases, which would unmask the phenolic hydroxyl group. This de-acetylation is known to cause a significant shift in the fluorescence properties of the quinoline ring, forming the basis of a "turn-on" fluorescent response. This guide will focus on assessing the specificity of 2-Formylquinolin-8-yl acetate as a probe for esterase activity.

Proposed Mechanism of Action

The sensing mechanism of 2-Formylquinolin-8-yl acetate is predicated on a process known as Enzyme-Activated Prodrug Therapy (EPT), adapted for sensing. The acetate group renders the 8-hydroxyquinoline core weakly fluorescent due to the quenching of the excited state by the acetyl group. Upon encountering an active esterase, the ester bond is hydrolyzed. This reaction releases the highly fluorescent product, 2-formyl-8-hydroxyquinoline, and acetic acid. The de-esterified product exhibits strong fluorescence due to the formation of the phenolate anion at the 8-position, which is a powerful electron-donating group that enhances the intramolecular charge transfer (ICT) character of the fluorophore.

Caption: Proposed enzymatic activation of 2-Formylquinolin-8-yl acetate.

Comparative Analysis with Alternative Esterase Probes

To properly assess the utility of 2-Formylquinolin-8-yl acetate, it must be benchmarked against established probes. The most common alternatives are Fluorescein Diacetate (FDA) and Calcein AM. Both are non-fluorescent molecules that become intensely fluorescent upon hydrolysis of their ester groups by intracellular esterases.

Parameter 2-Formylquinolin-8-yl Acetate (Predicted) Fluorescein Diacetate (FDA) Calcein AM
Target Enzyme Non-specific EsterasesNon-specific EsterasesNon-specific Esterases
Excitation λ (nm) ~365 nm~494 nm~494 nm
Emission λ (nm) ~520 nm~518 nm~517 nm
Quantum Yield (Φ) Moderate to High (post-cleavage)High (~0.9)High (~0.8)
Key Advantage Potentially different substrate kinetics; quinoline structure may offer unique photophysical properties.High quantum yield and brightness.Excellent intracellular retention due to multiple carboxyl groups.
Key Limitation Specificity profile is uncharacterized; potential for off-target reactions via the formyl group.Poor retention in cells; leaks out over time.Requires AM-ester loading, which can be cytotoxic.
Known Interferents Other hydrolases (e.g., proteases, lipases), strong nucleophiles reacting with the formyl group.pH sensitivity (fluorescence decreases at acidic pH).Heavy metal ions (e.g., Co²⁺, Ni²⁺, Cu²⁺) can quench fluorescence.

Experimental Protocol: Assessing Esterase Specificity

This protocol provides a framework for rigorously evaluating the specificity of 2-Formylquinolin-8-yl acetate for esterases over other common cellular hydrolases. The core principle is to measure the rate of fluorescence increase when the probe is incubated with a panel of different enzymes. A truly specific probe will only show a significant signal increase in the presence of its target enzyme class.

Materials and Reagents
  • 2-Formylquinolin-8-yl acetate (synthesized as per Wang et al.[4])

  • Porcine Liver Esterase (PLE) (Positive Control)

  • Acetylcholinesterase (AChE)

  • Carboxylesterase

  • Trypsin (Negative Control - Protease)

  • Chymotrypsin (Negative Control - Protease)

  • Alkaline Phosphatase (Negative Control - Phosphatase)

  • Lipase (Negative Control)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Workflow for Specificity Screening

Caption: Workflow for evaluating probe specificity against a panel of enzymes.

Detailed Step-by-Step Procedure
  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of 2-Formylquinolin-8-yl acetate in anhydrous DMSO. Store at -20°C, protected from light.

    • Prepare 1 mg/mL stock solutions of each enzyme in cold PBS (pH 7.4). Aliquot and store as recommended by the manufacturer (typically -20°C or -80°C).

    • Causality: Using DMSO for the probe stock ensures solubility. Preparing enzyme stocks in a suitable buffer like PBS maintains their stability and activity.

  • Assay Setup:

    • On the day of the experiment, thaw all reagents on ice.

    • Prepare a 2X working solution of the probe (e.g., 20 µM) by diluting the 10 mM stock in PBS.

    • Prepare 2X working solutions of each enzyme (e.g., 20 µg/mL) in PBS.

    • In a 96-well black microplate, add 50 µL of the 2X probe working solution to each well.

    • To initiate the reaction, add 50 µL of each 2X enzyme working solution to designated wells. Include a "No Enzyme" control (add 50 µL of PBS) and a "Denatured Enzyme" control (use a boiled aliquot of PLE) to account for spontaneous hydrolysis and non-catalytic interactions.

    • Self-Validation: The inclusion of positive (PLE) and negative (Trypsin, boiled PLE) controls is critical. A successful experiment will show a high signal with PLE and negligible signal in the control wells, validating that the observed fluorescence is due to specific enzymatic activity.[5][6]

  • Data Acquisition:

    • Immediately place the plate into a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: 365 nm, Emission: 520 nm) every 2 minutes for a total of 60 minutes. Ensure the gain setting is optimized to avoid detector saturation with the positive control.

  • Data Analysis:

    • For each enzyme, plot fluorescence intensity against time.

    • Determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the curve (typically the first 10-15 minutes).

    • Normalize the reaction rates by subtracting the rate of the "No Enzyme" control from all other rates.

    • Express the specificity by comparing the normalized rate of each enzyme to that of the positive control (PLE). A specificity ratio can be calculated as (V₀, enzyme / V₀, PLE).

Anticipated Results and Interpretation

A highly specific probe for esterases would yield a rapid and significant increase in fluorescence only in the presence of esterase-containing enzymes (PLE, AChE, Carboxylesterase). The signal from proteases, phosphatases, and lipases should be statistically indistinguishable from the "No Enzyme" background control. Any significant signal from non-esterase enzymes would indicate off-target reactivity and compromise the probe's utility.[7] The formyl group is a potential liability; it could react with primary amines (e.g., lysine side chains) via Schiff base formation, a possibility that should be investigated in secondary screens if off-target effects are observed.[4]

By adhering to this rigorous, self-validating protocol, researchers can confidently assess the specificity of 2-Formylquinolin-8-yl acetate and determine its suitability as a reliable tool for their specific research applications.

References

  • Title: Fluorescent probes and materials for detecting formaldehyde: from laboratory to indoor for environmental and health monitoring Source: RSC Advances URL: [Link]

  • Title: Fluorescent probes for imaging formaldehyde in biological systems Source: PMC - NIH URL: [Link]

  • Title: A reaction-based fluorescence probe for selective detection of formaldehyde in food samples and its imaging application in living cells Source: RSC Publishing URL: [Link]

  • Title: A Reaction-Based Fluorescent Probe for Imaging of Formaldehyde in Living Cells Source: Semantic Scholar URL: [Link]

  • Title: Reaction-based fluorescent and chemiluminescent probes for formaldehyde detection and imaging Source: PubMed URL: [Link]

  • Title: Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid Source: ACS Publications URL: [Link]

  • Title: Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid Source: PMC URL: [Link]

  • Title: Lessons in Organic Fluorescent Probe Discovery Source: PMC - NIH URL: [Link]

  • Title: 2-Formylquinolin-8-yl acetate Source: ResearchGate URL: [Link]

  • Title: Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins Source: PubMed URL: [Link]

  • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: PMC - NIH URL: [Link]

Sources

Comparative

A Comparative Benchmarking Guide: Evaluating 2-Formylquinolin-8-yl Acetate Against Established SARS-CoV-2 PLpro Inhibitors

Abstract: The COVID-19 pandemic has underscored the urgent need for effective antiviral therapeutics that complement existing vaccines. The SARS-CoV-2 papain-like protease (PLpro), a critical enzyme for viral replication...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The COVID-19 pandemic has underscored the urgent need for effective antiviral therapeutics that complement existing vaccines. The SARS-CoV-2 papain-like protease (PLpro), a critical enzyme for viral replication and a key antagonist of the host's innate immune response, represents a high-priority target for drug development.[1][2][3] While several inhibitors have been identified, the search for novel chemical scaffolds with improved potency, selectivity, and pharmacokinetic profiles is ongoing. This guide provides a comprehensive framework for benchmarking a novel candidate, 2-Formylquinolin-8-yl acetate, against a panel of well-characterized PLpro inhibitors. We present a tiered experimental workflow, from initial biochemical screens to cell-based antiviral and selectivity assays, designed to rigorously evaluate and compare inhibitor performance. The methodologies and rationale described herein are intended to equip researchers in virology and drug discovery with the tools to make data-driven decisions in the pursuit of next-generation COVID-19 therapeutics.

Introduction: The Rationale for Targeting SARS-CoV-2 PLpro

The Dual Role of PLpro: Viral Polyprotein Processing and Immune Evasion

The SARS-CoV-2 genome encodes its essential enzymatic machinery within large polyproteins that must be cleaved into functional units.[4] PLpro, a domain within the non-structural protein 3 (nsp3), is responsible for cleaving the N-terminal end of the viral polyprotein to release nsp1, nsp2, and nsp3, which are vital for forming the viral replication-transcription complex.[4][5]

Beyond this proteolytic role, PLpro acts as a deubiquitinase (DUB) and deISGylase, stripping ubiquitin (Ub) and interferon-stimulated gene 15 (ISG15) modifications from host proteins.[1][2] These modifications are critical signals in the innate immune cascade, particularly for activating the IRF3 and NF-κB pathways that lead to Type I interferon production. By removing these signals, PLpro effectively dismantles the host's primary antiviral defense system.[4][6] Therefore, a successful PLpro inhibitor offers a "two-birds, one-stone" therapeutic strategy: directly inhibiting viral replication and restoring the host's natural ability to fight the infection.[3][7]

PLpro_Dual_Function cluster_virus Viral Replication cluster_host Host Innate Immunity Polyprotein Polyprotein PLpro_protease PLpro (Protease Activity) Polyprotein->PLpro_protease Cleavage RTC Replication- Transcription Complex PLpro_protease->RTC Enables Assembly PLpro_dub PLpro (DUB/deISGylase Activity) Host_Proteins Host Proteins (e.g., IRF3, STING) Immune_Signal Antiviral Signaling (Type I IFN) Host_Proteins->Immune_Signal Ub/ISG15 Modification PLpro_dub->Host_Proteins Removes Ub/ISG15 Inhibitor PLpro Inhibitor Inhibitor->PLpro_protease Blocks Inhibitor->PLpro_dub Blocks

Caption: Dual pathogenic functions of SARS-CoV-2 PLpro.

The PLpro Active Site: Challenges and Opportunities

A significant challenge in developing potent PLpro inhibitors is the nature of its substrate-binding pockets. The P1 and P2 sites, which recognize glycine residues in the viral polyprotein, are notably shallow and featureless, making it difficult to design small molecules with high-affinity interactions.[1] To overcome this, successful inhibitor design often leverages cooperativity from binding to multiple, shallower sites on the PLpro surface, including the S3 and S4 pockets.[1][5] This has led to the development of non-covalent inhibitors, like the naphthalene-based GRL-0617, and covalent inhibitors that form an irreversible bond with the catalytic cysteine (Cys111).[5]

Candidate Inhibitors Under Evaluation

This guide proposes benchmarking the novel 2-Formylquinolin-8-yl acetate against three compounds representing different classes of established PLpro inhibitors.

Compound Name Class / Scaffold Mechanism of Action Key Reported Characteristics
2-Formylquinolin-8-yl acetate QuinolineHypothesized: Covalent or Non-covalentNovel candidate; quinoline scaffolds have shown diverse biological activities.[8][9]
GRL-0617 NaphthaleneNon-covalent, CompetitiveWell-characterized benchmark inhibitor for both SARS-CoV and SARS-CoV-2 PLpro.[2][5][7][10][11]
PF-07957472 PhenylthiopheneNon-covalentPotent, selective, and orally bioavailable inhibitor with proven in vivo efficacy in murine models.[5][12]
Jun10541R Nitrile-basedCovalentForms a covalent bond with the catalytic Cys111 residue; represents a class of covalent inhibitors.[13]

Experimental Design for Robust Benchmarking

A tiered or cascaded approach is essential for efficiently evaluating and prioritizing compounds. This strategy begins with a high-throughput biochemical assay to determine direct enzyme inhibition, followed by more complex and physiologically relevant cell-based assays to confirm antiviral efficacy and assess cytotoxicity.

Overview of the Screening Cascade

The causality behind this workflow is resource management and logical progression. The initial in vitro assay is rapid and cost-effective, allowing for the quick identification of compounds that directly interact with the target enzyme. Only those compounds showing sufficient potency (a low IC₅₀ value) warrant advancement to the more resource-intensive cell-based models, which provide crucial data on cell permeability, antiviral effect, and potential toxicity. The final counterscreen ensures that the inhibitor's activity is specific to the viral target and not due to off-target effects on related human enzymes.

Screening_Cascade A Tier 1: Biochemical Assay In Vitro PLpro Inhibition B Tier 2: Cellular Assay Antiviral Efficacy A->B Potent Hits Advance E Data Analysis & Prioritization (IC50, EC50, CC50, SI) A->E C Tier 3: Cellular Assay Cytotoxicity Assessment B->C Efficacious Hits Advance B->E D Tier 4: Selectivity Assay Counterscreen vs. Human DUBs C->D Non-Toxic Hits Advance C->E D->E

Caption: Tiered experimental workflow for inhibitor benchmarking.

Step-by-Step Experimental Protocols

Protocol: In Vitro PLpro Enzymatic Inhibition Assay

This protocol measures the direct inhibition of PLpro enzymatic activity using a fluorogenic substrate. The cleavage of the substrate by PLpro releases a fluorophore, resulting in a quantifiable signal.

Rationale: This assay is the gold standard for determining the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency against the purified enzyme.[10][14] Using a substrate concentration near the Michaelis constant (Km) ensures sensitivity for detecting competitive inhibitors.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT.

    • Enzyme Stock: Recombinant SARS-CoV-2 PLpro, diluted to 2X final concentration (e.g., 100 nM) in Assay Buffer.

    • Substrate Stock: Fluorogenic peptide substrate (e.g., Z-RLRGG-AMC), diluted to 2X final concentration (e.g., 20 µM) in Assay Buffer.

    • Compound Plates: Prepare serial dilutions of 2-Formylquinolin-8-yl acetate and benchmark inhibitors in 100% DMSO, then dilute into Assay Buffer to a 4X final concentration.

  • Assay Execution (384-well plate format):

    • Add 5 µL of 4X compound dilution or vehicle control (DMSO in Assay Buffer) to appropriate wells.

    • Add 10 µL of 2X PLpro enzyme stock to all wells.

    • Incubate for 30 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 5 µL of 2X substrate stock to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescent plate reader (e.g., Excitation: 340 nm, Emission: 460 nm for AMC).

    • Monitor the increase in fluorescence intensity kinetically over 60 minutes at 25°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear phase) for each well.

    • Normalize velocities to the vehicle control (100% activity) and no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol: Cellular Antiviral Activity Assay

This protocol determines the efficacy of the inhibitors in preventing viral replication in a relevant cell line.

Rationale: A compound must be cell-permeable and effective in the complex intracellular environment to be a viable drug candidate. This assay measures the half-maximal effective concentration (EC₅₀), which is often different from the biochemical IC₅₀.[11][15]

Methodology:

  • Cell Plating: Seed Vero E6 or Huh-7.5 cells in 96-well plates and incubate overnight to form a confluent monolayer.

  • Compound Treatment: Prepare serial dilutions of inhibitors in cell culture medium. Remove the old medium from the cells and add the compound dilutions.

  • Viral Infection: Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI) of 0.01. All work with live virus must be conducted in a BSL-3 facility.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • Quantification of Viral Replication:

    • Harvest the cell supernatant and determine the viral titer using a plaque assay or RT-qPCR for viral RNA.

    • Alternatively, fix the cells and use an immunofluorescence assay (IFA) to detect viral antigens (e.g., Nucleocapsid protein) to quantify the percentage of infected cells.[14]

  • Data Analysis:

    • Normalize the viral titer or percentage of infected cells to the virus-only control (0% inhibition) and mock-infected control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of inhibitor concentration and fit to a dose-response curve to determine the EC₅₀ value.

Protocol: Cytotoxicity and Selectivity Counterscreen

This protocol assesses the toxicity of the compounds to host cells and their selectivity for PLpro over related human enzymes.

Rationale: A good antiviral must be non-toxic to the host. The half-maximal cytotoxic concentration (CC₅₀) is determined and used to calculate the Selectivity Index (SI = CC₅₀ / EC₅₀), a critical measure of the therapeutic window.[11] Counterscreening against human DUBs is crucial because PLpro shares structural and functional similarities with them; inhibiting host DUBs could lead to toxicity.[7][13]

Methodology (Cytotoxicity):

  • Follow steps 1 and 2 of the Cellular Antiviral Assay protocol but without adding the virus.

  • Incubate for the same duration (48-72 hours).

  • Add a cell viability reagent (e.g., CellTiter-Glo®, resazurin) and measure the signal according to the manufacturer's instructions.

  • Plot percent cell viability versus the logarithm of compound concentration to determine the CC₅₀.

Methodology (Selectivity):

  • Perform the in vitro enzymatic assay described in Protocol 4.1, but substitute PLpro with a panel of representative human deubiquitinases (e.g., USP7, USP18).

  • Determine the IC₅₀ values for each compound against these human DUBs.

  • Calculate the selectivity by comparing the IC₅₀ for PLpro to the IC₅₀ for the human DUBs.

Anticipated Comparative Data Analysis

The following tables are templates for summarizing the experimental data, allowing for a direct, objective comparison of 2-Formylquinolin-8-yl acetate against the established benchmarks.

Table 1: Comparative Potency in Biochemical PLpro Inhibition

Compound IC₅₀ (µM) ± SD Hill Slope Mechanism
2-Formylquinolin-8-yl acetate Experimental Value Experimental Value To be determined
GRL-0617 2.1 ± 0.3 ~1.0 Non-covalent
PF-07957472 0.003 ± 0.001[16] ~1.0 Non-covalent

| Jun10541R | 0.50 ± 0.04[13] | ~1.0 | Covalent |

Table 2: Comparative Efficacy in Cell-Based Antiviral Assays

Compound EC₅₀ (µM) ± SD Assay Method Cell Line
2-Formylquinolin-8-yl acetate Experimental Value Viral Titer Reduction Vero E6
GRL-0617 ~20[7] Viral Titer Reduction Vero E6
PF-07957472 Sub-micromolar Viral Titer Reduction Various

| Jun10541R | 2.92 ± 0.5 | Viral Titer Reduction | Calu-3 |

Table 3: Cytotoxicity and Selectivity Index

Compound CC₅₀ (µM) ± SD Selectivity Index (SI)
2-Formylquinolin-8-yl acetate Experimental Value Calculated (CC₅₀/EC₅₀)
GRL-0617 >50 >2.5
PF-07957472 >30 High

| Jun10541R | >100[13] | >34 |

Discussion and Future Directions

The ultimate goal of this benchmarking guide is to contextualize the performance of 2-Formylquinolin-8-yl acetate. The analysis of the generated data will reveal its standing in the current landscape of PLpro inhibitors.

  • Potency and Efficacy: How do the IC₅₀ and EC₅₀ values of the novel compound compare to the non-covalent benchmark (GRL-0617) and the highly potent clinical candidate (PF-07957472)? A significant drop-off between IC₅₀ and EC₅₀ may suggest issues with cell permeability or metabolic instability.

  • Mechanism: Does the compound exhibit time-dependent inhibition in the biochemical assay, which could suggest a covalent mechanism like Jun10541R?[5]

  • Therapeutic Window: A high Selectivity Index (SI) is paramount. Does 2-Formylquinolin-8-yl acetate show minimal cytotoxicity, resulting in a favorable SI value?

  • Next Steps: Promising results from this initial cascade would justify progression to more advanced studies. These include biophysical assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) to confirm direct target engagement[10], pharmacokinetic profiling to assess drug-like properties, and ultimately, evaluation in in vivo models of SARS-CoV-2 infection.[12][15]

By systematically applying this comparative framework, researchers can rigorously validate new chemical matter and contribute to the development of a robust pipeline of antiviral agents targeting the critical SARS-CoV-2 PLpro enzyme.

References

  • Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity. PMC. [Link]

  • Inhibitors of SARS-CoV-2 PLpro. PMC. [Link]

  • Advances in the Search for SARS-CoV-2 Mpro and PLpro Inhibitors. MDPI. [Link]

  • Discovery of SARS-CoV-2 papain-like protease (PL pro ) inhibitors with efficacy in a murine infection model. ResearchGate. [Link]

  • Pfizer describes new PLpro inhibitors for SARS-CoV-2. BioWorld. [Link]

  • Potential Inhibitors Targeting Papain-Like Protease of SARS-CoV-2: Two Birds With One Stone. Frontiers. [Link]

  • Scientists Identify SARS-CoV-2 PLpro and RIPK1 Inhibitors Showing Potent Synergistic Antiviral Effects in Mouse COVID-19 Model. Bioengineer.org. [Link]

  • The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds. PMC. [Link]

  • Coronaviruses papain-like proteases and their inhibitors. ScienceDirect. [Link]

  • Coronaviruses papain-like proteases and their inhibitors. PubMed. [Link]

  • Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection. PMC. [Link]

  • PLPro Proteinase Activity Assay Kit I. UBPBio. [Link]

  • Inhibitors of SARS-CoV-2 PLpro. Frontiers. [Link]

  • Non-Covalent Inhibitors of SARS-CoV-2 Papain-Like Protease (PLpro): In Vitro and In Vivo Antiviral Activity. ACS Publications. [Link]

  • Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay. eScholarship. [Link]

  • Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay. PMC. [Link]

  • Discovery of Non-Covalent Inhibitors for SARS-CoV-2 PLpro: Integrating Virtual Screening, Synthesis, and Experimental Validation. ACS Publications. [Link]

  • Discovery of Non-Covalent Inhibitors for SARS-CoV-2 PLpro: Integrating Virtual Screening, Synthesis, and Experimental Validation. NIH. [Link]

  • Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. PubMed. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. PMC. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Springer. [Link]

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Correlation of 2-Formylquinolin-8-yl Acetate Activity

This guide provides an in-depth technical analysis of 2-Formylquinolin-8-yl acetate, a promising quinoline derivative, and its correlation between laboratory (in vitro) and whole-organism (in vivo) activity. As direct ex...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Formylquinolin-8-yl acetate, a promising quinoline derivative, and its correlation between laboratory (in vitro) and whole-organism (in vivo) activity. As direct experimental data for 2-Formylquinolin-8-yl acetate is limited in publicly accessible literature, this guide will draw objective comparisons with its closely related and biologically active analog, 8-hydroxy-2-quinolinecarbaldehyde. The central hypothesis of this guide is that 2-Formylquinolin-8-yl acetate functions as a prodrug, undergoing in vivo hydrolysis to the active 8-hydroxy-2-quinolinecarbaldehyde. This comparison will be supported by experimental data from relevant studies and will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this class of compounds.

Introduction: The Therapeutic Potential of Quinoline Derivatives

Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The 8-hydroxyquinoline scaffold, in particular, is a privileged structure known for its metal-chelating properties, which are often implicated in its biological effects[3][4]. The introduction of a formyl group at the 2-position and an acetate group at the 8-position of the quinoline ring system, as in 2-Formylquinolin-8-yl acetate, presents a molecule with intriguing potential for therapeutic applications.

The strategic placement of the acetate group suggests a prodrug approach, a well-established strategy in drug design to enhance pharmacokinetic properties such as solubility, stability, and bioavailability[5][6][7]. It is postulated that the ester linkage in 2-Formylquinolin-8-yl acetate is cleaved by esterases in vivo, releasing the active metabolite, 8-hydroxy-2-quinolinecarbaldehyde. This guide will, therefore, focus on the known biological activities of this active metabolite as a surrogate to predict and understand the potential in vivo efficacy of 2-Formylquinolin-8-yl acetate.

In Vitro Activity Profile

The in vitro evaluation of a compound's activity is the foundational step in drug discovery, providing insights into its mechanism of action and cytotoxic potential against cancer cell lines.

Cytotoxicity of 8-hydroxy-2-quinolinecarbaldehyde

A pivotal study by Chan et al. (2013) provides robust in vitro data for 8-hydroxy-2-quinolinecarbaldehyde (referred to as compound 3 in their paper)[4][8][9]. Their research demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below.

Cell LineCancer TypeMTS50 (µg/mL) of 8-hydroxy-2-quinolinecarbaldehyde[4][8][9]
MDA-MB-231Breast Adenocarcinoma12.5–25
T-47DBreast Ductal Carcinoma12.5–25
Hs578tBreast Ductal Carcinoma12.5–25
SaoS2Osteosarcoma12.5–25
K562Chronic Myelogenous Leukemia12.5–25
SKHep1Liver Adenocarcinoma12.5–25
Hep3B Hepatocellular Carcinoma 6.25 ± 0.034
NIH3T3Mouse Embryonic Fibroblast (Non-cancerous)7.00 ± 0.051

MTS50 is analogous to IC50, representing the concentration at which a 50% reduction in the MTS assay signal is observed.

Notably, 8-hydroxy-2-quinolinecarbaldehyde exhibited the most potent activity against the Hep3B hepatocellular carcinoma cell line, with an MTS50 value of 6.25 µg/mL. Importantly, the cytotoxicity against the non-cancerous NIH3T3 cell line was slightly lower, suggesting a degree of selectivity for cancer cells[4].

Postulated In Vitro Activity of 2-Formylquinolin-8-yl acetate

In Vivo Efficacy and Correlation

The transition from promising in vitro data to demonstrable in vivo efficacy is a critical milestone in drug development. The study by Chan et al. (2013) provides valuable in vivo data for 8-hydroxy-2-quinolinecarbaldehyde in a preclinical cancer model[4][8][9].

Antitumor Activity of 8-hydroxy-2-quinolinecarbaldehyde in a Xenograft Model

The in vivo antitumor activity of 8-hydroxy-2-quinolinecarbaldehyde was evaluated in a subcutaneous Hep3B hepatocellular carcinoma xenograft model in athymic nude mice[4][8][9]. This type of model is a standard in preclinical cancer research for assessing the efficacy of potential therapeutic agents[10][11][12][13][14].

Experimental Summary:

  • Animal Model: Athymic nude mice.

  • Tumor Model: Subcutaneous xenograft of Hep3B human hepatocellular carcinoma cells.

  • Treatment: Intraperitoneal injection of 8-hydroxy-2-quinolinecarbaldehyde at a dose of 10 mg/kg/day.

  • Duration: 9 days.

Key Finding: The treatment with 8-hydroxy-2-quinolinecarbaldehyde resulted in the complete abolishment of tumor growth. Furthermore, histological analysis of vital organs from the treated mice showed no observable damage compared to the control group, indicating a favorable preliminary safety profile at the effective dose[4][8][9].

Predicted In Vivo Performance of 2-Formylquinolin-8-yl Acetate

Based on the strong in vivo performance of 8-hydroxy-2-quinolinecarbaldehyde, it is highly probable that 2-Formylquinolin-8-yl acetate would exhibit significant antitumor activity in vivo. The conversion of the acetate prodrug to the active hydroxyl compound by endogenous esterases would lead to the observed therapeutic effect.

dot

in_vivo_correlation cluster_prodrug In Vivo Administration cluster_activation Metabolic Activation cluster_active Active Compound cluster_effect Therapeutic Effect 2-Formylquinolin-8-yl_acetate 2-Formylquinolin-8-yl Acetate (Prodrug) Esterases Endogenous Esterases 2-Formylquinolin-8-yl_acetate->Esterases Hydrolysis 8-hydroxy-2-quinolinecarbaldehyde 8-hydroxy-2-quinolinecarbaldehyde (Active Metabolite) Esterases->8-hydroxy-2-quinolinecarbaldehyde Antitumor_Activity Antitumor Activity 8-hydroxy-2-quinolinecarbaldehyde->Antitumor_Activity Inhibition of Tumor Growth

Caption: Predicted in vivo activation and activity of 2-Formylquinolin-8-yl acetate.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the key assays are provided below.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability[15][16][17][18].

dot

mtt_workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h drug_treatment Treat cells with varying concentrations of test compound incubation_24h->drug_treatment incubation_48h Incubate for 48-72h drug_treatment->incubation_48h mtt_addition Add MTT reagent incubation_48h->mtt_addition incubation_4h Incubate for 2-4h mtt_addition->incubation_4h solubilization Add solubilization buffer (e.g., DMSO) incubation_4h->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % viability and IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cells (e.g., Hep3B).

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Include wells with medium only as a blank control.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 2-Formylquinolin-8-yl acetate or 8-hydroxy-2-quinolinecarbaldehyde) in a suitable solvent like DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

In Vivo Antitumor Efficacy: Xenograft Model

This protocol provides a general framework for establishing and evaluating antitumor efficacy in a subcutaneous xenograft model[10][11][12][13][14].

Step-by-Step Protocol:

  • Animal Husbandry:

    • Use immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old.

    • House the animals in a specific pathogen-free environment with ad libitum access to food and water.

    • Allow a one-week acclimatization period before the start of the experiment.

  • Tumor Cell Implantation:

    • Harvest Hep3B cells during their exponential growth phase.

    • Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.

    • Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor the mice for tumor formation.

    • Measure the tumor volume regularly (e.g., every 2-3 days) using calipers. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Prepare the test compound (e.g., 2-Formylquinolin-8-yl acetate) in a suitable vehicle for intraperitoneal (i.p.) injection (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).

    • Administer the compound daily via i.p. injection at the predetermined dose (e.g., 10 mg/kg).

    • The control group should receive injections of the vehicle only.

  • Efficacy and Toxicity Assessment:

    • Continue to measure tumor volumes and body weights throughout the study.

    • At the end of the treatment period, euthanize the mice.

    • Excise the tumors and weigh them.

    • Collect vital organs (e.g., liver, kidneys, spleen, lungs, and heart) for histological analysis to assess any potential toxicity.

  • Data Analysis:

    • Compare the tumor growth rates and final tumor weights between the treatment and control groups.

    • Analyze the body weight data to monitor for signs of systemic toxicity.

    • Evaluate the histological sections for any drug-related pathologies.

Conclusion and Future Directions

The available evidence strongly suggests that 2-Formylquinolin-8-yl acetate holds significant promise as an anticancer agent, likely acting as a prodrug for the highly active compound, 8-hydroxy-2-quinolinecarbaldehyde. The impressive in vitro cytotoxicity against a range of cancer cell lines, particularly hepatocellular carcinoma, and the complete tumor regression observed in a preclinical in vivo model for the active metabolite, provide a solid rationale for the further development of 2-Formylquinolin-8-yl acetate.

Future research should focus on directly evaluating the in vitro and in vivo activity of 2-Formylquinolin-8-yl acetate to confirm the prodrug hypothesis. Pharmacokinetic studies are essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile and to confirm its conversion to 8-hydroxy-2-quinolinecarbaldehyde in vivo[1][19][20]. Furthermore, exploring the detailed mechanism of action, including its interaction with cellular targets and signaling pathways, will be crucial for its clinical translation. The favorable preliminary safety profile of the active metabolite is encouraging, but comprehensive toxicology studies for 2-Formylquinolin-8-yl acetate will be necessary.

References

  • Experimental mouse models for hepatocellular carcinoma research. (n.d.). PMC - NIH.
  • Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. (n.d.). Benchchem.
  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. (2005). PubMed.
  • Design, synthesis and photochemical reactivation of caged prodrugs of 8-hydroxyquinoline-based enzyme inhibitors. (n.d.). PubMed.
  • Mouse Models of Hepatocellular Carcinoma: Classification, Advancement, and Applic
  • Translational Animal Models for Liver Cancer. (2018). American Journal of Interventional Radiology.
  • MTT assay and its use in cell viability and prolifer
  • Cell Viability Assays. (2013). NCBI Bookshelf - NIH.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
  • Animal Models of Hepatocellular Carcinoma for Local-Regional Intraarterial Therapies. (2022). Radiology: Imaging Cancer - RSNA Journals.
  • Animal Models of Hepatocellular Carcinoma: Current Applic
  • Developing dual-responsive quinolinium prodrugs of 8-hydroxyquinoline by harnessing the dual chel
  • A Comparative Pharmacokinetic Profile of Substituted Quinoline Derivatives: A Guide for Researchers. (n.d.). Benchchem.
  • Strategies for the synthesis of metabolites of 8-hydroxyquinoline derivatives. (n.d.).
  • MTT Cell Assay Protocol. (n.d.).
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (n.d.). RSC Advances (RSC Publishing).
  • Assessing the In Vivo Efficacy of Quinoline Derivatives in Animal Models: A Compar
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (n.d.).
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). PMC - NIH.
  • Quinoline derivative and their pharmacological & medicinal potential. (n.d.).
  • Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. (n.d.). PubMed.

Sources

Comparative

comparing the cost-effectiveness of different 2-Formylquinolin-8-yl acetate syntheses

Executive Summary 2-Formylquinolin-8-yl acetate is a critical intermediate and fluorescent probe scaffold, particularly valuable in the development of ratiometric chemosensors for metal ions (e.g., Zn²⁺, Cu²⁺). Its synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Formylquinolin-8-yl acetate is a critical intermediate and fluorescent probe scaffold, particularly valuable in the development of ratiometric chemosensors for metal ions (e.g., Zn²⁺, Cu²⁺). Its synthesis hinges on the functionalization of the C2-methyl group of the commercially available 8-hydroxy-2-methylquinoline (8-hydroxyquinaldine).

This guide compares three synthetic pathways, evaluating them on Cost of Goods Sold (COGS) , Process Mass Intensity (PMI) , and Scalability .

  • Method A (Stoichiometric SeO₂): The high-fidelity "Gold Standard" for laboratory scale.

  • Method B (Catalytic SeO₂/t-BuOOH): The cost-effective, scalable optimization.

  • Method C (Radical Halogenation): A selenium-free alternative with higher step-count and lower atom economy.

Recommendation: For scales >10g, Method B offers the superior balance of yield and cost-effectiveness by minimizing selenium waste and simplifying purification.

Strategic Synthesis Analysis

The core challenge in synthesizing 2-Formylquinolin-8-yl acetate is the selective oxidation of the C2-methyl group while managing the stability of the C8-acetate ester.

  • Retrosynthetic Insight: Direct oxidation of the ester (8-acetoxy-2-methylquinoline) is risky due to the potential for hydrolysis under the harsh aqueous conditions often required for methyl oxidation.

  • Optimal Strategy: The most robust route proceeds via the oxidation of the free phenol (8-hydroxy-2-methylquinoline) to the hydroxy-aldehyde, followed by a mild acetylation. This avoids protection/deprotection cycles and leverages the stability of the hydroxy-quinoline scaffold.

Mechanistic Pathway Diagram[1]

ReactionScheme cluster_legend Key Transformation Logic SM 8-Hydroxy-2-methylquinoline (Commercial Start) Inter Intermediate: 8-Hydroxyquinoline-2-carbaldehyde SM->Inter Oxidation (SeO2) Side Side Product: Over-oxidation to Acid SM->Side Excess Oxidant Target Target: 2-Formylquinolin-8-yl acetate Inter->Target Acetylation (Ac2O/Pyridine) Legend Oxidation first avoids ester hydrolysis risks.

Figure 1: The strategic "Oxidation-First" pathway minimizes functional group interference.

Detailed Route Comparison

Method A: Stoichiometric Selenium Dioxide Oxidation (The Classic Route)

This is the most reliable method for small-scale (<5g) preparation. It utilizes the Riley oxidation mechanism.[1][2][3]

  • Reagents: SeO₂ (1.2–1.5 eq), 1,4-Dioxane (wet).

  • Mechanism: Ene-reaction followed by [2,3]-sigmatropic rearrangement.[2]

  • Pros: High conversion rates; well-precedented in literature.

  • Cons: Generates stoichiometric toxic selenium waste; removal of colloidal selenium is difficult; requires chromatography.

Protocol A (Step-by-Step):
  • Oxidation: Dissolve 8-hydroxy-2-methylquinoline (10 mmol) in 1,4-dioxane (50 mL) containing 4% water. Add SeO₂ (12 mmol).

  • Reflux: Heat to reflux (101°C) for 4–6 hours. Monitor by TLC (formation of yellow fluorescent spot).

  • Workup: Filter hot through Celite to remove black Se metal. Evaporate solvent.

  • Purification: Recrystallize from Ethanol or purify via silica column (Hexane/EtOAc) to obtain 8-hydroxyquinoline-2-carbaldehyde (Yield: ~70%).

  • Acetylation: Dissolve the aldehyde (5 mmol) in CH₂Cl₂ (20 mL). Add Pyridine (10 mmol) and Acetic Anhydride (7 mmol). Stir at RT for 3h.

  • Final Isolation: Wash with 1M HCl (to remove pyridine), then NaHCO₃. Dry and concentrate.

    • Overall Yield: ~60-65%[4]

Method B: Catalytic SeO₂ with t-BuOOH (The Cost-Effective Route)

This method addresses the cost and toxicity of Method A by using SeO₂ as a catalyst and tert-butyl hydroperoxide (TBHP) as the terminal oxidant.

  • Reagents: SeO₂ (10-20 mol%), TBHP (2-3 eq), SiO₂ (support).

  • Pros: Drastically reduces Selenium cost (by 80%); easier workup (less colloidal Se); higher "Green Chemistry" score.

  • Cons: Slower reaction times (12-24h).

Protocol B (Optimized):
  • Setup: To a flask, add 8-hydroxy-2-methylquinoline (10 mmol), SeO₂ (1 mmol, 0.1 eq), and CH₂Cl₂ (or Dioxane).

  • Oxidant Addition: Add TBHP (70% aq, 25 mmol) dropwise.

  • Reaction: Stir at mild reflux (50-60°C) for 16h.

  • Workup: Wash with 10% Na₂S₂O₃ (to quench peroxides) and saturated NaHCO₃.

  • Acetylation: Proceed as in Method A.

    • Overall Yield: ~55-60% (Slightly lower, but significantly cheaper/cleaner).

Method C: Radical Bromination-Hydrolysis (The Selenium-Free Alternative)

For labs strictly prohibiting Selenium, this route uses radical halogenation.

  • Reagents: NBS (3 eq), AIBN (cat), CCl₄ or Benzene, followed by AgNO₃ or CaCO₃/H₂O.

  • Pros: No heavy metal toxicity.

  • Cons: Low atom economy; use of CCl₄ (ozone depleting) or Benzene (carcinogen); hydrolysis step often cleaves the acetate, requiring re-acetylation; lower overall yield.

Cost-Effectiveness & Performance Matrix

The following table normalizes data for the production of 10 grams of final product.

MetricMethod A (Stoich. SeO₂)Method B (Cat. SeO₂)Method C (Radical Halogenation)
Reagent Cost (Est.) High (

$)
Low ($) Medium (

)
Step Count 223 (Acetylation -> Bromination -> Hydrolysis)
Time Efficiency High (8h total) Medium (20h total)Low (36h+ total)
Purification Load High (Colloidal Se removal)Low (Simple wash) Medium (Chromatography likely)
Safety Profile Poor (Toxic Se waste)Moderate (Peroxides) Poor (Halogenated solvents)
Scalability Low (<10g)High (>100g) Medium
Decision Logic for Researchers

DecisionTree Start Start: Choose Synthesis Route Scale What is your target scale? Start->Scale Selenium Is Selenium allowed? Scale->Selenium < 5 grams Budget Budget/Waste Constraints? Scale->Budget > 10 grams MethodA Method A: Stoichiometric SeO2 (Fastest, Reliable) Selenium->MethodA Yes MethodC Method C: Radical Bromination (Avoids Se, Laborious) Selenium->MethodC No Budget->MethodA Loose (Time is priority) MethodB Method B: Catalytic SeO2 + TBHP (Best ROI, Scalable) Budget->MethodB Strict (Low Cost/Waste)

Figure 2: Decision matrix for selecting the optimal synthesis route.

Critical Experimental Insights (Expertise)

  • The "Acetylation Timing" Rule: Never attempt to oxidize 8-acetoxy-2-methylquinoline with aqueous SeO₂. The refluxing acidic/aqueous conditions will hydrolyze the ester back to the phenol, wasting the acetylation step. Always oxidize the phenol first, then acetylate the aldehyde under anhydrous conditions.

  • SeO₂ Removal: In Method A, the formation of "red selenium" or colloidal black selenium is notorious. Filtering through a pad of Celite while the solution is hot is mandatory. If the filtrate remains cloudy, treat with activated charcoal before evaporation.

  • Aldehyde Stability: 8-hydroxy-2-quinolinecarbaldehyde is stable, but the acetylated target (2-Formylquinolin-8-yl acetate) is prone to hydrolysis if stored in wet solvents. Store the final product in a desiccator.[5]

References

  • Synthesis of 8-hydroxy-2-quinolinecarbaldehyde (SeO2 Method)

    • Chan, S. W., et al. "Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents." ACS Medicinal Chemistry Letters, 2013.
  • Catalytic SeO2 Oxidation (General Methodology)

    • Sharpless, K. B., et al. "Selenium dioxide catalyzed oxidation of olefins with tert-butyl hydroperoxide." Journal of the American Chemical Society, 1977.
  • Radical Bromination of Quinolines

    • Goswami, S., et al. "NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline."[6] RSC Advances, 2014.

  • Properties of 8-Hydroxy-2-quinolinecarboxaldehyde

    • Sigma-Aldrich Product Specification & Safety D

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Formylquinolin-8-yl acetate

Executive Safety Assessment 2-Formylquinolin-8-yl acetate (CAS: 36456-52-7) is a specialized quinoline derivative often utilized as a fluorogenic probe precursor or intermediate in medicinal chemistry.[1] While often cla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

2-Formylquinolin-8-yl acetate (CAS: 36456-52-7) is a specialized quinoline derivative often utilized as a fluorogenic probe precursor or intermediate in medicinal chemistry.[1] While often classified under GHS as an Irritant (H315, H319, H335) and Harmful if Swallowed (H302) , its structural backbone—the quinoline ring—warrants elevated caution due to the potential for mutagenic effects associated with planar, intercalating aromatic systems.[1]

The Critical Risk: The primary operational risk is hydrolysis . Upon contact with moisture or mucosal surfaces (eyes, lungs), this compound hydrolyzes to release 8-hydroxyquinoline-2-carbaldehyde , a chelating agent with distinct toxicological properties.[1] Therefore, protection must prevent both particulate inhalation and dermal absorption.

PPE Selection Matrix

This matrix moves beyond "standard compliance" to "field-proven safety," accounting for the specific permeation risks of quinoline derivatives.

Protection ZoneStandard Requirement Advanced Specification (Recommended) Scientific Rationale
Hand (Dermal) Nitrile Gloves (0.11 mm)Double-Gloving Strategy: 1.[1] Inner: Low-modulus Nitrile2. Outer: High-Grip Nitrile (min 5 mil/0.12mm)Quinolines are lipophilic and can permeate thin nitrile.[1] Double gloving creates a sacrificial outer layer and a visual breach indicator. Change outer gloves every 30 mins.
Ocular Safety GlassesChemical Splash Goggles (Indirect Vent)The acetate moiety is hydrolytically unstable.[1] Contact with eye moisture generates acetic acid and the aldehyde, causing immediate, severe irritation. Glasses do not seal against dust.
Respiratory Fume HoodFume Hood + N95 (if handling open powder)Engineering controls (hood) are primary.[1] However, static-charged powder can "leap" during weighing.[1] An N95 acts as a backup against fugitive dust.
Body Lab Coat (Cotton)Tyvek® Sleeves or Disposable Gown Cotton retains dust.[1] If handling >500mg, use disposable Tyvek sleeves to prevent cuff contamination, a common exposure route.

Operational Protocol: Step-by-Step

Phase A: Engineering Control Verification

Before opening the vial, verify the chemical fume hood is operating at a face velocity of 0.3–0.5 m/s (60–100 fpm) .[1]

  • Why? Excessive draft (>0.6 m/s) can blow the lightweight powder out of the weigh boat; insufficient draft (<0.3 m/s) fails to capture vapors.[1]

Phase B: Weighing & Transfer (The High-Risk Zone)

Static electricity is the enemy of accurate and safe weighing for this compound.[1]

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weigh boat and spatula before touching the powder.

  • The "Tunnel" Technique: Do not weigh on the open bench. Place the balance inside the fume hood. If vibration is an issue, use a draft shield with the side doors closed, reaching in only through the minimal opening.

  • Solvent Choice: When dissolving, avoid adding solvent forcefully. Add solvent down the side of the vessel to prevent aerosolizing the solid.[1]

    • Note: Avoid protic solvents (methanol/ethanol) if long-term stability is required, as transesterification or acetal formation can occur over time.[1]

Phase C: Reaction Monitoring
  • TLC Monitoring: When spotting TLC plates, use a capillary tube. Do not spray developing reagents (like anisaldehyde) outside the hood.[1]

  • Quenching: If used in a reaction, quench excess reagent carefully. The hydrolysis product (8-hydroxyquinoline derivative) often precipitates; treat this solid with the same PPE rigor as the starting material.[1]

Waste Disposal & Deactivation

Do not treat this simply as "general organic waste" due to its chelating potential.

  • Solid Waste: Collect contaminated paper towels, weigh boats, and gloves in a dedicated "Hazardous Solid Waste" bag. Label clearly as "Quinoline Derivative - Toxic."[1]

  • Liquid Waste: Segregate into Non-Halogenated Organic Waste .

    • Crucial Step: If the waste stream contains metal ions (Cu, Zn, Fe), 2-Formylquinolin-8-yl acetate may form stable metal complexes.[1] Ensure the waste tag notes "Potential Metal Chelator" to alert waste management personnel, as this can interfere with downstream waste treatment precipitation steps.

Emergency Response Logic

  • Skin Contact:

    • Drench: Immediately wash with soap and water for 15 minutes.

    • Do NOT use alcohol: Ethanol/Acetone increases skin permeability, driving the quinoline deeper into the dermis.

  • Eye Contact:

    • Flush for 15 minutes.

    • Specific Note: The hydrolysis releases acetic acid. The pain will be immediate. seek medical attention to assess corneal etching.

  • Spill (Solid):

    • Do not dry sweep (creates dust).

    • Cover with a wet paper towel (dampened with water) to trap dust.

    • Scoop up the damp material. Clean surface with 1% aqueous detergent.

Visualizing the Safety Workflow

The following diagram illustrates the decision hierarchy for handling this compound, emphasizing the "Stop/Go" decision points based on dust generation.

SafetyProtocol Start START: Handling 2-Formylquinolin-8-yl acetate RiskAssess Assessment: Is the compound in solution or solid? Start->RiskAssess Solid Solid / Powder RiskAssess->Solid Solid Solution In Solution RiskAssess->Solution Solution HoodCheck Is Fume Hood Available? Solid->HoodCheck Stop STOP: Do not proceed. Respiratory protection inadequate. HoodCheck->Stop No PPE_Upgrade Apply PPE: 1. Double Nitrile Gloves 2. Splash Goggles 3. Anti-static measures HoodCheck->PPE_Upgrade Yes Weighing Weighing Protocol: Use 'Tunnel' technique inside hood. Avoid drafts. PPE_Upgrade->Weighing Disposal Disposal: Segregate as Toxic/Chelator. Do not mix with oxidizers. Weighing->Disposal GloveCheck Check Glove Integrity (Change every 30 mins) Solution->GloveCheck GloveCheck->Disposal

Caption: Decision logic for handling 2-Formylquinolin-8-yl acetate, prioritizing engineering controls over PPE.

References

  • National Institutes of Health (NIH) - PubChem. (2023).[1] Quinoline Toxicity Profile and Structure-Activity Relationships. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2023).[1] Laboratory Safety Guidance: Hierarchy of Controls. Retrieved from [Link]

Sources

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